(s)-1-n-Benzyl-2-cyano-pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-benzylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFYOCFQGYYIH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649647 | |
| Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928056-25-1 | |
| Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-1-N-Benzyl-2-cyanopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-1-N-benzyl-2-cyanopyrrolidine, a chiral synthetic intermediate of significant interest in medicinal chemistry. The document details a robust two-step synthetic pathway commencing from the readily available amino acid, L-proline. The core of this guide is the presentation of detailed experimental protocols, thorough characterization data, and the contextualization of this molecule within the broader landscape of drug discovery, particularly as a precursor for dipeptidyl peptidase-IV (DPP-IV) inhibitors. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to enhance clarity and practical application for researchers in the field.
Introduction
(S)-1-N-benzyl-2-cyanopyrrolidine is a key chiral building block in organic synthesis. Its structural motif, featuring a protected proline core with a nitrile functionality, makes it a valuable precursor for the synthesis of various biologically active molecules. Notably, the 2-cyanopyrrolidine moiety is a critical pharmacophore in a class of highly effective and widely used drugs for the management of type 2 diabetes: the dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2] The stereochemistry at the C2 position is crucial for the biological activity of these inhibitors. This guide outlines a reliable synthetic route to obtain the enantiomerically pure (S)-isomer and provides a detailed account of its analytical characterization.
Synthesis of (S)-1-N-Benzyl-2-cyanopyrrolidine
The synthesis of (S)-1-N-benzyl-2-cyanopyrrolidine is accomplished through a two-step process starting from L-proline. The first step involves the N-benzylation of L-proline to yield (S)-1-benzylpyrrolidine-2-carboxylic acid. The second step is the conversion of the carboxylic acid functionality into a nitrile group, which typically proceeds through the formation of a primary amide followed by dehydration.
Synthetic Scheme
Caption: Synthetic pathway for (S)-1-N-benzyl-2-cyanopyrrolidine.
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid
This procedure is adapted from established methods for the N-alkylation of amino acids.[3][4]
-
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Benzyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Acetone
-
-
Procedure:
-
In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol with stirring at 40°C until a clear solution is obtained.
-
To this solution, add benzyl chloride (1.5 eq.) dropwise.
-
Maintain the reaction mixture at 40°C and stir for 6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.
-
Add chloroform and stir the mixture overnight.
-
Filter the resulting precipitate and wash with chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter the solid, wash with cold acetone, and dry under vacuum to afford (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.
-
Step 2: Synthesis of (S)-1-N-Benzyl-2-cyanopyrrolidine
This two-part step involves the formation of the primary amide followed by dehydration.
-
Part A: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxamide
-
Materials:
-
(S)-1-Benzylpyrrolidine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH)
-
-
Procedure:
-
Suspend (S)-1-benzylpyrrolidine-2-carboxylic acid (1.0 eq.) in dichloromethane.
-
Cool the suspension in an ice bath and add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into a cooled, concentrated solution of ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-benzylpyrrolidine-2-carboxamide.
-
-
-
Part B: Dehydration to (S)-1-N-Benzyl-2-cyanopyrrolidine
-
Materials:
-
(S)-1-Benzylpyrrolidine-2-carboxamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (S)-1-benzylpyrrolidine-2-carboxamide (1.0 eq.) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Cool the mixture in an ice bath and add trifluoroacetic anhydride (1.2 eq.) dropwise.[5]
-
Stir the reaction at 0°C for 1-2 hours, monitoring for the disappearance of the amide by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-N-benzyl-2-cyanopyrrolidine.
-
-
Characterization Data
The structural confirmation and purity assessment of (S)-1-N-benzyl-2-cyanopyrrolidine are performed using a combination of spectroscopic techniques and physical property measurements.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |
| Melting Point | Not available in the searched literature |
| Optical Rotation | Not available in the searched literature; expected to be non-zero due to the (S)-chirality |
Spectroscopic Data
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show the following characteristic signals:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic CH₂ | ~3.50 - 4.00 | AB quartet | 2H |
| Pyrrolidine CH (α to CN) | ~3.30 - 3.60 | Multiplet | 1H |
| Pyrrolidine CH₂ (N-CH₂) | ~2.80 - 3.20 | Multiplet | 2H |
| Pyrrolidine CH₂ | ~1.80 - 2.20 | Multiplet | 4H |
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is expected to display the following signals:
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (Benzyl, quat.) | ~138 |
| Aromatic (Benzyl, CH) | ~127 - 129 |
| Nitrile (C≡N) | ~118 - 122 |
| Benzylic CH₂ | ~55 - 60 |
| Pyrrolidine CH (α to CN) | ~45 - 50 |
| Pyrrolidine CH₂ (N-CH₂) | ~50 - 55 |
| Pyrrolidine CH₂ | ~22 - 30 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2240 - 2260 | Sharp, Medium |
| C-H (Aromatic) | ~3030 - 3100 | Medium |
| C-H (Aliphatic) | ~2850 - 2960 | Medium |
| C=C (Aromatic) | ~1450 - 1600 | Medium |
The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.[6]
3.2.4. Mass Spectrometry (MS)
The mass spectrum, typically obtained via electrospray ionization (ESI), is expected to show:
| Ion | m/z Value | Description |
| [M+H]⁺ | 187.12 | Protonated molecular ion |
| [M+Na]⁺ | 209.10 | Sodium adduct |
| Fragment Ion | 91.05 | Tropylium ion (from benzyl group fragmentation)[7] |
Application in Drug Discovery: DPP-IV Inhibition
Derivatives of (S)-1-N-benzyl-2-cyanopyrrolidine are potent inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Signaling Pathway of DPP-IV in Glucose Homeostasis
References
- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 4. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]
- 5. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. whitman.edu [whitman.edu]
Technical Guide: Physicochemical Properties of (s)-1-n-Benzyl-2-cyano-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-1-n-Benzyl-2-cyano-pyrrolidine is a chiral heterocyclic compound belonging to the cyanopyrrolidine class of molecules. This structural motif is of significant interest in medicinal chemistry, particularly in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[1] Understanding the physicochemical properties of this compound is crucial for its synthesis, formulation, and biological activity assessment. This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative diagram of its relevant biological signaling pathway.
Physicochemical Properties
Table 1: General Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 928056-25-1 | [2][3] |
| Molecular Formula | C₁₂H₁₄N₂ | [2][3] |
| Molecular Weight | 186.26 g/mol | [2][3] |
| Chemical Structure | N/A |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Melting Point (°C) | Not available. Likely a crystalline solid at room temperature. | The related compound (S)-1-Boc-2-cyanopyrrolidine is a solid with a melting point of 33-36°C.[4] |
| Boiling Point (°C) | > 200 °C (at atmospheric pressure) | N-benzylpyrrolidine has a boiling point of 277.57°C (rough estimate).[5] N-Benzyl-3-pyrrolidone boils at 140.5 °C under reduced pressure (0.4 mmHg).[6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | N-benzylpyrrolidine is soluble in many organic solvents. The presence of the polar cyano group may slightly increase water solubility compared to N-benzylpyrrolidine. |
| pKa | ~10.36 | The pKa of α-Benzylpyrrolidine is reported as 10.36.[7] The electronic effect of the cyano group at the 2-position would likely decrease the basicity of the pyrrolidine nitrogen slightly. |
Experimental Protocols
Detailed experimental procedures for determining the key physicochemical properties of this compound are provided below. These are generalized methods applicable to organic compounds of this nature.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.
Boiling Point Determination
For a liquid, the boiling point can be determined by distillation or using a micro-method.
Procedure (Micro-method):
-
A small volume of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of the compound in various solvents can be determined qualitatively.
Procedure:
-
To a small, known amount of the compound (e.g., 10 mg) in a test tube, add a small volume (e.g., 0.5 mL) of the solvent to be tested (e.g., water, ethanol, dichloromethane, hexane).
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
Visual inspection determines if the compound has dissolved completely, partially, or not at all.
-
If the compound dissolves, further solvent can be added to determine an approximate solubility limit.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the protonated form of the pyrrolidine nitrogen can be determined by potentiometric titration.
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol.
-
The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
The pH of the solution is recorded after each addition.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Biological Context and Signaling Pathway
This compound belongs to a class of compounds known to be potent inhibitors of dipeptidyl peptidase-IV (DPP-IV).[1] DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[8][9] By inhibiting DPP-IV, this compound can increase the levels of active GLP-1, leading to a cascade of downstream effects that help regulate blood glucose levels. This makes it a compound of interest for the development of therapeutics for type 2 diabetes.
DPP-IV Inhibition Signaling Pathway
The following diagram illustrates the signaling pathway affected by the inhibition of DPP-IV by compounds like this compound.
Caption: DPP-IV inhibition pathway.
Conclusion
This technical guide provides a summary of the available physicochemical information for this compound. While specific experimental data for several key properties are lacking, this document offers estimations based on related compounds and outlines the standard experimental protocols for their determination. The crucial role of this compound class as DPP-IV inhibitors is highlighted, with a detailed diagram of the relevant signaling pathway. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting DPP-IV for the management of type 2 diabetes.
References
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | 928056-25-1 [chemicalbook.com]
- 4. (S)-1-Boc-2-cyanopyrrolidine CAS#: 228244-04-0 [m.chemicalbook.com]
- 5. N-BENZYLPYRROLIDINE | 29897-82-3 [chemicalbook.com]
- 6. N-Benzyl-3-pyrrolidone - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Regulation of glucose homeostasis by GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (s)-1-n-Benzyl-2-cyano-pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (s)-1-n-Benzyl-2-cyano-pyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published, consolidated spectroscopic data for this specific molecule, this document presents expected spectral characteristics based on analogous compounds and general chemical principles, alongside a detailed, plausible synthetic protocol.
Compound Overview
This compound is a derivative of the amino acid L-proline. Its structure incorporates a chiral center at the C2 position of the pyrrolidine ring, a benzyl group on the nitrogen atom, and a nitrile functional group. This combination of features makes it a valuable building block in asymmetric synthesis.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Properties:
| Property | Value |
| CAS Number | 928056-25-1[1][2][3][4] |
| Molecular Formula | C₁₂H₁₄N₂[1] |
| Molecular Weight | 186.26 g/mol [1] |
| Chirality | (S)-enantiomer |
Spectroscopic Data (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring. The protons on the chiral pyrrolidine ring are diastereotopic and may exhibit complex splitting patterns.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.50 - 4.20 | AB quartet | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 3.80 - 4.00 | Multiplet | 1H | H-2 (pyrrolidine) |
| ~ 3.00 - 3.30 | Multiplet | 2H | H-5 (pyrrolidine) |
| ~ 1.80 - 2.30 | Multiplet | 4H | H-3, H-4 (pyrrolidine) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the nitrile carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 140 | Quaternary aromatic carbon (C-ipso) |
| ~ 127 - 130 | Aromatic carbons (-CH) |
| ~ 118 - 122 | Nitrile carbon (-C≡N) |
| ~ 55 - 60 | Benzylic carbon (-CH₂-Ph) |
| ~ 50 - 55 | C-2 (pyrrolidine) |
| ~ 45 - 50 | C-5 (pyrrolidine) |
| ~ 20 - 35 | C-3, C-4 (pyrrolidine) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitrile group, C-H bonds of the aromatic and aliphatic parts of the molecule, and C-N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3030 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch |
| ~ 2220 - 2260 | Medium | C≡N stretch (nitrile) |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~ 1100 - 1200 | Medium | C-N stretch |
Mass Spectrometry (MS)
The mass spectrum (electron ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 186 | Moderate | [M]⁺ (Molecular ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |
| 185 | Low | [M-H]⁺ |
| 159 | Moderate | [M-HCN]⁺ |
Experimental Protocols
Plausible Synthesis of this compound
The following is a detailed, plausible experimental protocol for the synthesis of this compound starting from L-proline. This procedure is based on established methods for the N-benzylation of amino acids and the conversion of carboxylic acids to nitriles.
Figure 2: Plausible synthetic pathway for this compound.
Step 1: Synthesis of (s)-1-n-Benzyl-pyrrolidine-2-carboxylic acid
-
To a solution of L-proline (1.0 eq) in ethanol, add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Adjust the pH of the aqueous layer to ~5-6 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 2: Synthesis of (s)-1-n-Benzyl-pyrrolidine-2-carboxamide
-
Suspend (s)-1-n-Benzyl-pyrrolidine-2-carboxylic acid (1.0 eq) in toluene.
-
Add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide.
-
Stir the mixture vigorously for 1 hour at 0°C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the amide.
Step 3: Synthesis of this compound
-
Dissolve (s)-1-n-Benzyl-pyrrolidine-2-carboxamide (1.0 eq) in pyridine at 0°C.
-
Add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the combined organic layers with saturated copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Figure 3: General workflow for spectroscopic analysis.
Conclusion
This compound is a valuable chiral intermediate with applications in pharmaceutical synthesis. While a consolidated public repository of its spectroscopic data is not currently available, this guide provides a robust framework of expected spectral characteristics and a detailed synthetic protocol. The information presented here should serve as a useful resource for researchers and professionals working with this compound and related structures. It is recommended that any newly synthesized batches of this compound be thoroughly characterized using the analytical techniques outlined to confirm its identity and purity.
References
The Enigmatic Catalyst: Deconstructing the Putative Action of (s)-1-n-Benzyl-2-cyano-pyrrolidine in Asymmetric Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive review of scientific literature and patent databases reveals no documented catalytic activity for (s)-1-n-Benzyl-2-cyano-pyrrolidine. This compound is recognized primarily as a synthetic intermediate, particularly in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors. However, its structural similarity to the well-established class of proline-based organocatalysts allows for a theoretical exploration of its potential mechanism of action. This guide will, therefore, provide an in-depth analysis of the core principles of proline catalysis, which would be the anticipated mode of action for this compound were it to function as a catalyst.
The Proline Paradigm: A Foundation for Asymmetric Organocatalysis
(S)-proline, a naturally occurring amino acid, is a cornerstone of asymmetric organocatalysis, lauded for its simplicity, availability, and ability to catalyze a wide array of chemical transformations with high stereoselectivity.[1][2][3][4] Its catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine (a nucleophilic Lewis base) and a carboxylic acid (a Brønsted acid) moiety.[2] This allows for the activation of carbonyl compounds through two primary catalytic cycles: enamine catalysis and iminium catalysis .
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the secondary amine of the proline catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[1][5][6] This intermediate is more reactive than the corresponding enol or enolate, enabling it to attack an electrophile with high efficiency.[7] The chirality of the proline catalyst directs this attack to one face of the electrophile, thereby controlling the stereochemical outcome of the reaction. The carboxylic acid group in proline is believed to play a crucial role in stabilizing the transition state through hydrogen bonding.[6][8]
Catalytic Cycle of Enamine Catalysis (e.g., Aldol Reaction):
Figure 1: Generalized catalytic cycle for a proline-catalyzed aldol reaction via enamine activation.
Iminium Catalysis: Activating the Electrophile
Conversely, iminium catalysis involves the reaction of the secondary amine catalyst with an α,β-unsaturated carbonyl compound to form an iminium ion.[9][10] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[10] The bulky scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thus ensuring high enantioselectivity.
Catalytic Cycle of Iminium Catalysis (e.g., Michael Addition):
Figure 2: Generalized catalytic cycle for a proline derivative-catalyzed Michael addition via iminium ion activation.
Key Proline-Catalyzed Asymmetric Reactions
Proline and its derivatives have been successfully employed in a variety of asymmetric transformations. The following sections detail the mechanisms and provide representative data for three seminal reactions.
Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds.[3][5][11]
Mechanism: The reaction proceeds via the enamine mechanism as depicted in Figure 1. The key stereodetermining step is the attack of the chiral enamine on the aldehyde. The transition state is believed to be a chair-like, six-membered ring involving the enamine, the aldehyde, and the carboxylic acid of the proline, which acts as a Brønsted acid to activate the aldehyde and stabilize the developing negative charge on the oxygen atom.[4]
Quantitative Data for Proline-Catalyzed Aldol Reactions:
| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | 88 | [3] |
| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 97 | 96 | [12] |
| Acetone | Isobutyraldehyde | 20 | Neat | 97 | 96 | [11] |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction between an aldehyde, an amine, and a carbonyl compound, yielding a β-amino carbonyl compound. The proline-catalyzed asymmetric version provides direct access to chiral β-amino aldehydes and ketones.[1][13][14]
Mechanism: The mechanism is analogous to the aldol reaction, proceeding through an enamine intermediate.[14][15] The aldehyde and amine first react to form an imine, which then acts as the electrophile. The chiral enamine, formed from the ketone and proline, attacks the imine, leading to the formation of the C-C bond with high stereocontrol.[15]
Quantitative Data for Proline-Catalyzed Mannich Reactions:
| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 50 | - | 94 | [15] |
| Benzaldehyde | p-Anisidine | Propanal | 20 | NMP | 71 | >20:1 | 99 | [16] |
| Isovaleraldehyde | N-Boc | Acetaldehyde | 20 | MeCN | 71 | - | 98 | [17] |
Asymmetric Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-derived catalysts are highly effective in promoting asymmetric Michael additions.[1][18][19]
Mechanism: The reaction can proceed through either enamine or iminium catalysis, depending on the substrates. When a ketone is the nucleophile, it forms an enamine with the catalyst, which then attacks the α,β-unsaturated compound. Alternatively, if the α,β-unsaturated compound is an aldehyde or ketone, it can form an iminium ion with the catalyst, which is then attacked by a soft nucleophile.
Quantitative Data for Proline Derivative-Catalyzed Michael Additions:
| Donor | Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | 3-Decyl-β-proline | 10 | Water | 95 | 96:4 | 99 | [20] |
| Cyclohexanone | trans-β-Nitrostyrene | Proline-derived bifunctional catalyst | 10 | Water | 97 | 99:1 | 99 | [18][19] |
| Acetone | trans-β-Nitrostyrene | Proline-derived sulfonamide | 20 | Toluene | 98 | 96:4 | 98 | [21] |
Experimental Protocols: A Representative Example
The following is a generalized experimental protocol for a proline-catalyzed asymmetric Mannich reaction, based on procedures found in the literature.[14][17]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (e.g., p-Anisidine or N-Boc protected amine) (1.1 mmol)
-
Ketone (e.g., Acetone) (2.0 mL)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Solvent (e.g., DMSO, MeCN) (8.0 mL)
Procedure:
-
To a stirred solution of the aldehyde and amine in the chosen solvent, add the ketone.
-
Add (S)-proline to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 12-48 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Figure 3: A typical experimental workflow for a proline-catalyzed Mannich reaction.
Conclusion: A Framework for Future Discovery
While this compound does not have a documented history as a catalyst, the principles of proline-based organocatalysis provide a robust framework for understanding how such a molecule could theoretically operate. The presence of the secondary amine is a key feature that could enable enamine and iminium ion formation. The cyano group, being electron-withdrawing, would likely modulate the electronic properties of the pyrrolidine ring, potentially influencing the reactivity and selectivity of the catalyst. The N-benzyl group would provide steric bulk, which could play a significant role in the stereochemical control of a catalyzed reaction.
For researchers and drug development professionals, the exploration of novel pyrrolidine-based catalysts continues to be a fertile ground for discovery. The synthesis and evaluation of compounds like this compound for catalytic activity could lead to the development of new and more efficient asymmetric transformations, further expanding the powerful toolkit of organocatalysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2024.sci-hub.cat [2024.sci-hub.cat]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
- 17. 20.210.105.67 [20.210.105.67]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
Chiral Pyrrolidine Derivatives in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal of tools available for asymmetric synthesis, chiral pyrrolidine derivatives have emerged as a powerful and versatile class of organocatalysts. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with these remarkable catalysts.
Introduction to Chiral Pyrrolidine Organocatalysis
Chiral pyrrolidine derivatives, with the ubiquitous amino acid L-proline being the progenitor of this class, have revolutionized the field of asymmetric synthesis.[1] These organocatalysts offer a green and often more economical alternative to traditional metal-based catalysts.[1] Their mechanism of action typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, mimicking the strategy of natural aldolase enzymes.[2] This dual mode of activation allows for a wide range of enantioselective transformations, including aldol reactions, Michael additions, Mannich reactions, and cycloadditions.[3][4]
The stereochemical outcome of these reactions is directed by the chiral environment of the pyrrolidine catalyst, which effectively shields one face of the reactive intermediate, allowing the electrophile or nucleophile to attack from the less hindered side.[5] The substituents on the pyrrolidine ring play a crucial role in modulating the catalyst's reactivity and stereoselectivity.
Core Applications in Asymmetric Synthesis
Asymmetric Aldol Reactions
The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis.[6] It allows for the direct coupling of two different carbonyl compounds with high enantioselectivity. The reaction proceeds through an enamine intermediate formed between the ketone donor and the pyrrolidine catalyst.
Asymmetric Michael Additions
Chiral pyrrolidine derivatives are highly effective catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[7] Diarylprolinol silyl ethers, a prominent class of pyrrolidine-based catalysts, are particularly adept at promoting the Michael addition of aldehydes and ketones to nitroalkenes, affording γ-nitro carbonyl compounds with excellent diastereo- and enantioselectivity.[5][7]
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various chiral pyrrolidine derivatives in key asymmetric reactions, providing a comparative overview of their efficacy.
Table 1: Proline and Proline-Derived Catalysts in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | - | 76 | |
| L-Proline | Isovaleraldehyde | Acetone | Acetone | RT | 61 | - | 95 | |
| (S)-Diphenylprolinol | Benzaldehyde | Cyclohexanone | Toluene | 0 | 99 | 95:5 | 99 | [7] |
| (S)-Diphenylprolinol TMS Ether | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | RT | 95 | 93:7 | 99 | [7] |
| (S)-Diphenylprolinol TMS Ether | Cinnamaldehyde | Propanal | CH2Cl2 | 0 | 85 | 94:6 | 99 | [7] |
Table 2: Chiral Pyrrolidine Derivatives in Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | CH2Cl2 | 0 | 85 | 94:6 | 99 | [7] |
| (S)-Diphenylprolinol TMS Ether | Isobutyraldehyde | β-Nitrostyrene | CH2Cl2 | RT | 65 | - | 68 | [7] |
| (R)-Pyrrolidin-2-yl Squaramide | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 98 | >99:1 | 99 | [8] |
| Chiral Pyrrolidine Sulfonamide | Cyclohexanone | N-Phenylmaleimide | CH2Cl2 | RT | 95 | >99:1 | 98 | [9] |
| C2-Symmetric Pyrrolidine | Diethylzinc | Benzaldehyde | Toluene | 0 | 95 | - | 96 | [10] |
Applications in Drug Development
The enantioselective synthesis of drug molecules and their intermediates is a critical application of chiral pyrrolidine catalysis.
-
(S)-Baclofen: This muscle relaxant has been synthesized using a chiral cinchona squaramide organocatalyst in a stereoselective Michael addition to prepare a key chiral precursor with 96% ee.[11]
-
(S)-Pregabalin: An anticonvulsant drug, its synthesis can involve an asymmetric Michael addition catalyzed by a chiral pyrrolidine derivative to establish the key stereocenter.
-
(-)-Rolipram: This anti-inflammatory and antidepressant agent has been synthesized enantioselectively using a polystyrene-supported chiral organocatalyst in an asymmetric conjugate addition.[1]
-
(-)-Oseltamivir (Tamiflu®): A key step in an efficient total synthesis of this antiviral drug involves a highly diastereoselective and enantioselective Michael reaction catalyzed by a diarylprolinol silyl ether.[12][13]
Detailed Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 4.0 mL) is added the ketone (0.2 mL, excess) and L-proline (0.030 g, 0.26 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours). Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
In a vial, the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) is dissolved in the solvent (e.g., CH2Cl2, 1.0 mL) and cooled to the specified temperature (e.g., 0 °C). The aldehyde (0.5 mmol) is added, followed by the nitroalkene (0.2 mmol). The reaction mixture is stirred at this temperature until the nitroalkene is consumed (monitored by TLC, typically 2-24 hours). The reaction is then quenched with a few drops of saturated aqueous NaHCO3 solution. The mixture is extracted with ethyl acetate (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the Michael adduct. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.[7]
Synthesis of a Chiral C2-Symmetric Pyrrolidine Ligand from L-Tartaric Acid
A common route to C2-symmetric 3,4-disubstituted pyrrolidines starts from L-(+)-tartaric acid. The diacid is first converted to its dimethyl ester, which is then protected as the acetonide. Reduction of the esters to the corresponding diol, followed by tosylation, provides a key intermediate. Displacement of the tosylates with a primary amine (e.g., benzylamine) in a double SN2 reaction affords the protected C2-symmetric pyrrolidine. Subsequent deprotection and functionalization of the nitrogen and/or the substituents at the 3 and 4 positions can be performed to generate a variety of chiral ligands and catalysts.[14][15]
Mechanistic Insights and Visualizations
The catalytic cycles of chiral pyrrolidine derivatives are central to understanding their function. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
Enamine Catalysis Cycle
Caption: The enamine catalysis cycle for the α-functionalization of ketones.
Iminium Ion Catalysis Cycle
Caption: The iminium ion catalysis cycle for the conjugate addition to enones.
Transition State Model for Proline-Catalyzed Aldol Reaction
Caption: A simplified transition state model for the proline-catalyzed aldol reaction.
Transition State Model for Diarylprolinol Silyl Ether-Catalyzed Michael Addition
Caption: Steric shielding model in a diarylprolinol silyl ether-catalyzed Michael addition.
Conclusion
Chiral pyrrolidine derivatives have firmly established themselves as indispensable tools in the field of asymmetric synthesis. Their operational simplicity, high efficiency, and amenability to structural modification have led to their widespread adoption in both academic and industrial settings. The continued development of novel pyrrolidine-based catalysts and a deeper understanding of their reaction mechanisms will undoubtedly pave the way for even more sophisticated and powerful applications in the synthesis of complex chiral molecules, with significant implications for drug discovery and development.
References
- 1. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? | Semantic Scholar [semanticscholar.org]
- 8. Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 14. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]
- 15. mdpi.com [mdpi.com]
Stability and Decomposition of (S)-1-N-Benzyl-2-cyano-pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Benzyl-2-cyano-pyrrolidine , a key chiral intermediate in the synthesis of various pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin, demands a thorough understanding of its stability and potential decomposition pathways. This technical guide provides a comprehensive overview of the known and inferred stability profile of this compound, its potential degradation products, and the experimental methodologies relevant to its analysis. While direct and extensive stability studies on this specific intermediate are not widely published, valuable insights can be gleaned from forced degradation studies of the final drug products it is used to synthesize, as well as from the general chemical properties of N-substituted cyanopyrrolidines.
Physicochemical Properties
This compound is a synthetic organic compound with the following key identifiers:
| Property | Value |
| CAS Number | 928056-25-1 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| Appearance | Varies; often supplied as an oil or solid |
| Chirality | (S)-enantiomer |
Inferred Stability and Potential Decomposition Pathways
Direct quantitative stability data for this compound is limited in publicly available literature. However, by examining the degradation of Vildagliptin, for which this compound is a precursor, we can infer potential areas of instability. The primary sites for degradation on the this compound core are hypothesized to be the cyano group, the benzylic position, and the pyrrolidine ring itself.
Hydrolytic Decomposition
The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of a carboxamide, and subsequently a carboxylic acid.
-
Acid-catalyzed hydrolysis: In the presence of strong acids and heat, the nitrile can hydrolyze to form (S)-1-benzylpyrrolidine-2-carboxylic acid.
-
Base-catalyzed hydrolysis: Strong bases can also facilitate the hydrolysis of the nitrile group to the corresponding carboxylic acid.
Oxidative Decomposition
Oxidative conditions can lead to several degradation products. The tertiary amine of the pyrrolidine ring and the benzylic C-H bond are potential sites of oxidation.
-
N-Oxidation: The nitrogen atom of the pyrrolidine ring can be oxidized to form an N-oxide.
-
Benzylic Oxidation: The methylene bridge of the benzyl group is susceptible to oxidation, which could lead to the formation of a ketone (N-benzoyl-2-cyano-pyrrolidine) or cleavage of the benzyl group.
-
Ring Opening: Severe oxidative conditions could potentially lead to the cleavage of the pyrrolidine ring. Studies on the metabolism of the related compound 1-benzylpyrrolidine have shown the formation of 1-benzyl-2-cyanopyrrolidine, suggesting that the C-H bond at the 2-position is susceptible to metabolic oxidation[1].
Thermal and Photolytic Decomposition
Potential Decomposition Products
Based on the potential decomposition pathways, the following table summarizes the likely degradation products of this compound.
| Decomposition Pathway | Potential Degradation Product | Structure |
| Hydrolysis | (S)-1-Benzylpyrrolidine-2-carboxamide | |
| Hydrolysis | (S)-1-Benzylpyrrolidine-2-carboxylic acid | |
| Oxidation | This compound N-oxide | |
| Oxidation | N-Benzoyl-2-cyano-pyrrolidine | |
| Oxidation/Cleavage | (S)-2-Cyano-pyrrolidine |
Experimental Protocols for Stability and Decomposition Analysis
While specific protocols for this compound are not published, the following methodologies, adapted from forced degradation studies of Vildagliptin, can be applied to assess its stability.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Acid Hydrolysis: The substance is typically dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) and treated with an aqueous acid solution (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: The substance is treated with an aqueous base solution (e.g., 0.1 N to 1 N NaOH) at room temperature or elevated temperatures.
-
Oxidative Degradation: The substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: The solid substance or a solution is heated at a high temperature (e.g., 80-100 °C) for an extended period.
-
Photolytic Degradation: The substance (in solid or solution form) is exposed to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is commonly used. The mobile phase typically consists of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is standard. For structural elucidation of degradation products, mass spectrometry (MS) detection (LC-MS) is indispensable.
Visualizations
Logical Relationship of Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Conclusion
A comprehensive understanding of the stability and decomposition of This compound is critical for ensuring the quality and safety of the active pharmaceutical ingredients synthesized from it. While direct stability data is scarce, analysis of the degradation pathways of related final drug products provides a solid foundation for predicting its behavior under various stress conditions. The primary areas of concern for this intermediate are hydrolysis of the cyano group and oxidation of the pyrrolidine nitrogen and benzylic position. Robust analytical methods, such as stability-indicating HPLC-MS, are essential for monitoring its purity and detecting any potential degradation products during manufacturing and storage. Further dedicated stability studies on this intermediate would be beneficial for the pharmaceutical industry.
References
Theoretical and Computational Studies of (s)-1-n-Benzyl-2-cyano-pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of (s)-1-n-Benzyl-2-cyano-pyrrolidine, a molecule of significant interest in drug discovery, particularly as a potential Dipeptidyl Peptidase IV (DPP-IV) inhibitor. Due to the limited direct experimental data on this specific compound, this guide leverages information from closely related analogs to outline a robust framework for its synthesis, characterization, and computational analysis. The document details plausible synthetic pathways, experimental protocols, and a thorough computational workflow, including molecular docking and dynamics simulations. Furthermore, it explores the relevant DPP-IV signaling pathway and presents quantitative data from analogous compounds to serve as a benchmark for future studies. This guide is intended to be a valuable resource for researchers embarking on the investigation of this compound and similar bioactive molecules.
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyano group at the 2-position, particularly in the (S)-configuration, has been identified as a key pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in the regulation of glucose homeostasis. The addition of an N-benzyl group can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a compound poised for investigation as a potential therapeutic agent.
Plausible Synthetic Pathway and Experimental Protocols
Synthesis of (S)-pyrrolidine-2-carbonitrile Intermediate
The key intermediate, (S)-pyrrolidine-2-carbonitrile, can be synthesized from the readily available amino acid L-proline. The following protocol is adapted from the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Experimental Protocol: Synthesis of (S)-pyrrolidine-2-carboxamide
-
To a solution of L-proline (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add dicyclohexylcarbodiimide (DCC) (1 equivalent) at 10-15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10 equivalents) and continue stirring for another hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the residue with dichloromethane.
-
Combine the filtrates and concentrate under vacuum to obtain (S)-pyrrolidine-2-carboxamide.
Experimental Protocol: Dehydration to (S)-pyrrolidine-2-carbonitrile
-
Suspend the (S)-pyrrolidine-2-carboxamide (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).
-
At 0-5 °C, add a dehydrating agent such as trifluoroacetic anhydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Carefully add ammonium bicarbonate portion-wise to neutralize the acid.
-
Stir for 45 minutes and then concentrate the mixture under vacuum.
-
The resulting residue can be further purified by chromatography to yield (S)-pyrrolidine-2-carbonitrile.
N-Benzylation of (S)-pyrrolidine-2-carbonitrile
The final step involves the N-alkylation of the pyrrolidine nitrogen with a benzyl group.
Experimental Protocol: N-Benzylation
-
Dissolve (S)-pyrrolidine-2-carbonitrile (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2 equivalents).
-
To this mixture, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
Potential Biological Target and Signaling Pathway
The (S)-2-cyanopyrrolidine moiety is a well-established pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
DPP-IV Signaling Pathway
The inhibition of DPP-IV by this compound is anticipated to modulate the DPP-IV signaling pathway as depicted below.
Quantitative Data for Related Compounds
Direct quantitative data for this compound is not currently available. However, data from related compounds can provide valuable context for theoretical and computational studies.
Crystallographic Data
The following table summarizes the crystallographic data for the related compound, cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. This data can be used to validate computational models and as a starting point for structural modifications.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃N₃ |
| Molecular Weight | 211.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.9898(3) Å |
| b | 9.4494(2) Å |
| c | 11.4768(3) Å |
| β | 103.0735(11)° |
| Volume | 1160.94(5) ų |
| Z | 4 |
| Temperature | 150 K |
Biological Activity Data
The table below presents the DPP-IV inhibitory activity (IC₅₀) of known inhibitors containing the (S)-2-cyanopyrrolidine scaffold. These values can serve as a benchmark for predicting the potential activity of this compound.
| Compound | DPP-IV IC₅₀ (nM) |
| Vildagliptin | 2.3 |
| Saxagliptin | 0.6 |
| Anagliptin | 3.4 |
| Teneligliptin | 0.3 |
Computational Studies Workflow
Computational studies are indispensable for understanding the molecular interactions between this compound and its putative target, DPP-IV. A typical workflow involves ligand and protein preparation, molecular docking, and molecular dynamics simulations.
General Computational Workflow
The following diagram illustrates a standard workflow for the computational investigation of a small molecule inhibitor.
Detailed Methodologies
Ligand Preparation:
-
The 3D structure of this compound can be built using software like Avogadro or Maestro.
-
Perform geometry optimization and energy minimization using a suitable force field (e.g., GAFF2) or quantum mechanical methods (e.g., DFT with B3LYP/6-31G*).
-
Generate possible tautomers and protonation states at physiological pH (7.4 ± 1.0).
Protein Preparation:
-
Obtain the crystal structure of human DPP-IV in complex with a known inhibitor from the Protein Data Bank (PDB), for example, PDB ID: 1X70 (Sitagliptin bound).
-
Prepare the protein by removing water molecules and co-crystalized ligands, adding hydrogen atoms, and assigning protonation states to titratable residues.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
Molecular Docking:
-
Define the binding site based on the location of the co-crystalized ligand in the PDB structure.
-
Use a docking program such as AutoDock Vina or Glide to dock the prepared ligand into the defined binding site.
-
Analyze the resulting docking poses based on their scoring functions and clustering. The pose with the most favorable interactions (e.g., hydrogen bonds with key residues like Glu205, Glu206, Tyr662, and Tyr547) should be selected for further studies.
Molecular Dynamics (MD) Simulations:
-
The selected protein-ligand complex from docking is solvated in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Use a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF2). It is crucial to validate or derive specific force field parameters for the cyanopyrrolidine moiety if high accuracy is desired.
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient duration (e.g., 100-200 ns) to ensure conformational sampling.
Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Analyze the hydrogen bond network between the ligand and the protein over time.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding affinity.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By leveraging knowledge from analogous compounds, it outlines plausible synthetic routes, detailed experimental protocols for key steps, and a robust computational workflow. The identification of DPP-IV as a likely biological target and the elucidation of its signaling pathway provide a clear direction for in vitro and in vivo studies. The provided quantitative data for related compounds serves as a valuable reference for validating computational models and interpreting experimental results. While direct experimental data for the title compound is currently lacking, this guide equips researchers with the necessary methodologies to embark on a thorough and systematic investigation of its potential as a novel therapeutic agent. The integrated approach presented herein is anticipated to accelerate the drug discovery and development process for this promising class of molecules.
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-1-N-Benzyl-2-cyano-pyrrolidine from L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of (S)-1-N-Benzyl-2-cyano-pyrrolidine, a valuable chiral intermediate in the development of various pharmaceutical agents. The synthesis commences with the readily available amino acid, L-proline, and proceeds through N-benzylation, amide formation, and subsequent dehydration to yield the target nitrile. The described methods are based on established chemical transformations and provide a clear pathway for the laboratory-scale preparation of this compound.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly in the construction of proline-based therapeutic agents. The chiral pyrrolidine scaffold is a common motif in numerous biologically active molecules. This protocol outlines a reliable synthetic route starting from L-proline, a naturally occurring and inexpensive chiral starting material. The synthesis involves three primary stages: the protection of the secondary amine via benzylation, conversion of the carboxylic acid to a primary amide, and finally, dehydration of the amide to the corresponding nitrile.
Chemical Reaction Pathway
Caption: Synthetic pathway for this compound from L-proline.
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline)
This procedure follows the established method of N-benzylation of L-proline.[1]
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Benzyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.
-
Stir the mixture at 40°C until the solution becomes clear.
-
Add benzyl chloride (1.5 eq.) to the reaction mixture and continue stirring at 40°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it to a pH of 5-6 with concentrated hydrochloric acid.
-
Add chloroform to the neutralized solution and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone to precipitate the crude product.
-
Filter the solid, wash with acetone, and dry to obtain (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.
Step 2: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxamide
This protocol is adapted from the amidation of a similar N-acylated proline derivative.[2][3]
Materials:
-
(S)-1-Benzylpyrrolidine-2-carboxylic acid
-
Dichloromethane (DCM)
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium bicarbonate (NH₄HCO₃)
Procedure:
-
Dissolve (S)-1-benzylpyrrolidine-2-carboxylic acid (1.0 eq.) in dichloromethane.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.0 eq.) in dichloromethane to the reaction mixture at 10-15°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10.0 eq.) portion-wise to the reaction mixture and continue stirring for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the residue with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-1-benzylpyrrolidine-2-carboxamide. The crude product may be purified further by crystallization or column chromatography if necessary.
Step 3: Synthesis of this compound
This dehydration step is based on the conversion of a similar amide to a nitrile.[2][3]
Materials:
-
(S)-1-Benzylpyrrolidine-2-carboxamide
-
Tetrahydrofuran (THF)
-
Trifluoroacetic anhydride (TFAA)
-
Ammonium bicarbonate (NH₄HCO₃)
Procedure:
-
Suspend (S)-1-benzylpyrrolidine-2-carboxamide (1.0 eq.) in tetrahydrofuran.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq.) to the suspension.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture again to 5-10°C and carefully add ammonium bicarbonate (7.5 eq.) portion-wise to quench the excess trifluoroacetic anhydride.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Product | Key Reagents | Solvent | Typical Yield (%) |
| 1 | L-proline | (S)-1-Benzylpyrrolidine-2-carboxylic acid | Benzyl Chloride, KOH | Isopropanol | ~60%[1] |
| 2 | (S)-1-Benzylpyrrolidine-2-carboxylic acid | (S)-1-Benzylpyrrolidine-2-carboxamide | DCC, NH₄HCO₃ | Dichloromethane | ~50-60% |
| 3 | (S)-1-Benzylpyrrolidine-2-carboxamide | This compound | Trifluoroacetic anhydride | Tetrahydrofuran | ~70-80% |
Note: Yields for steps 2 and 3 are estimated based on similar reported reactions and may vary depending on reaction scale and purification efficiency.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis of this compound.
References
- 1. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Application Notes and Protocols for (S)-1-N-Benzyl-2-cyanopyrrolidine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-N-Benzyl-2-cyanopyrrolidine is a chiral auxiliary derived from the naturally occurring amino acid (S)-proline. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. By temporarily incorporating a chiral molecule, the auxiliary directs the approach of reagents to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer. Subsequently, the auxiliary can be cleaved and ideally recycled. This document provides an overview of the potential applications of (S)-1-N-benzyl-2-cyanopyrrolidine as a chiral auxiliary, drawing upon established principles of asymmetric synthesis with related proline derivatives. While specific documented examples of its use are limited in readily available literature, its structural features suggest its utility in diastereoselective alkylation reactions for the synthesis of chiral α-substituted amines and related compounds.
Principle of Asymmetric Alkylation
The core principle behind using a chiral auxiliary like (S)-1-N-benzyl-2-cyanopyrrolidine lies in its ability to create a chiral environment that biases the stereochemical outcome of a reaction. In the context of alkylation, the pyrrolidine ring and the benzyl group can effectively shield one face of a reactive intermediate, such as an enolate or a carbanion, forcing an incoming electrophile to attack from the less hindered face. The cyano group, being an electron-withdrawing group, can influence the acidity of the α-proton and the reactivity of the system.
A generalized workflow for the application of (S)-1-N-benzyl-2-cyanopyrrolidine as a chiral auxiliary in asymmetric alkylation is depicted below.
Figure 1. Generalized workflow for asymmetric alkylation using a chiral auxiliary.
Potential Applications
Based on the chemistry of related proline derivatives, (S)-1-N-benzyl-2-cyanopyrrolidine is a promising candidate for the following applications:
-
Asymmetric Alkylation of α-Amino Acids: By attaching the auxiliary to the nitrogen of a glycine derivative, subsequent deprotonation and alkylation could lead to the synthesis of non-proteinogenic α-amino acids with high enantiomeric purity.
-
Synthesis of Chiral Aldehydes and Ketones: Acylation of the auxiliary followed by α-alkylation and subsequent cleavage could provide access to enantioenriched aldehydes and ketones.
-
Diastereoselective Michael Additions: The chiral environment provided by the auxiliary could be exploited to control the stereochemistry of conjugate additions to α,β-unsaturated systems.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for asymmetric alkylation using proline-derived chiral auxiliaries. Optimization of reaction conditions would be necessary for specific substrates.
Protocol 1: Asymmetric Synthesis of an α-Substituted Amine
This protocol outlines a potential pathway for the synthesis of a chiral α-substituted amine.
1. Formation of the Chiral Adduct:
-
To a solution of (S)-1-N-benzyl-2-cyanopyrrolidine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the purified chiral adduct (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour at -78 °C to form the enolate.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C for 2-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product, dry the organic phase, and concentrate. Purify by column chromatography to isolate the diastereomerically enriched product.
3. Cleavage of the Chiral Auxiliary:
-
The N-benzyl and cyano groups can be removed under various conditions. Reductive cleavage is a common method for N-benzyl groups, for instance, using catalytic hydrogenation (H₂, Pd/C). The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to an amine.
-
Example (Reductive Cleavage of N-benzyl): Dissolve the alkylated product in a suitable solvent (e.g., methanol, ethanol) and add a catalytic amount of palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The resulting product can be further purified if necessary.
Data Presentation (Hypothetical)
The success of an asymmetric synthesis is quantified by the diastereomeric excess (d.e.) of the product before auxiliary removal and the enantiomeric excess (e.e.) of the final product. The following table illustrates how such data would be presented.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.e. (%) |
| 1 | Benzyl bromide | LDA | THF | -78 | 4 | 85 | >95 |
| 2 | Methyl iodide | LDA | THF | -78 | 2 | 92 | >98 |
| 3 | Allyl bromide | LHMDS | THF | -78 | 3 | 88 | 92 |
Table 1. Hypothetical data for the diastereoselective alkylation using (S)-1-N-benzyl-2-cyanopyrrolidine.
Logical Relationships in Asymmetric Induction
The stereochemical outcome of the alkylation is governed by the formation of a rigid chelated intermediate that directs the approach of the electrophile.
Figure 2. Logical diagram illustrating the factors contributing to stereocontrol.
Conclusion and Future Outlook
While direct, published applications of (S)-1-N-benzyl-2-cyanopyrrolidine as a chiral auxiliary are not widespread, its structural relationship to well-established proline-derived auxiliaries suggests significant potential in asymmetric synthesis. The protocols and principles outlined here provide a foundational framework for researchers to explore its utility in the stereoselective synthesis of valuable chiral building blocks. Further research is warranted to experimentally validate these hypotheses, optimize reaction conditions for various substrates, and fully elucidate the scope and limitations of this promising chiral auxiliary. The development of efficient cleavage conditions that preserve the stereochemical integrity of the product and allow for the recovery of the auxiliary will be crucial for its practical application in academic and industrial settings.
Application Notes and Protocols: (s)-1-n-Benzyl-2-cyano-pyrrolidine in Organocatalysis
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the role and utility of (s)-1-n-Benzyl-2-cyano-pyrrolidine in the field of organocatalysis.
Introduction and Overview
This compound is a chiral pyrrolidine derivative. While the pyrrolidine scaffold is a cornerstone of modern organocatalysis, extensive literature review reveals that This compound is not utilized as an organocatalyst itself . Instead, its primary application lies in its role as a key chiral building block and synthetic intermediate in the preparation of pharmaceutically active compounds.
The lack of catalytic activity can be attributed to its specific structural features, particularly the cyano group at the 2-position, which contrasts with the functionalities present in catalytically active proline derivatives. This document will elucidate the structural requirements for effective proline-based organocatalysis and detail the known applications of the title compound.
The Structural Basis of Proline-Based Organocatalysis
The remarkable catalytic activity of L-proline and its derivatives stems from their ability to form key reactive intermediates with carbonyl compounds, namely enamines and iminium ions . The quintessential structural features that enable high reactivity and stereocontrol are:
-
A Secondary Amine: The pyrrolidine nitrogen acts as a nucleophile to react with carbonyl substrates to form the catalytic intermediates.
-
A C2-Position Functional Group: Typically a carboxylic acid (as in proline) or an amide (in prolinamides), this group is crucial for:
-
Hydrogen Bonding: It acts as a Brønsted acid to activate the electrophile and stabilize the transition state through a hydrogen-bonding network.[1]
-
Stereocontrol: It provides the necessary steric environment to direct the incoming electrophile to a specific face of the reactive intermediate, thus inducing high enantioselectivity.[1]
-
The diagram below illustrates the general catalytic cycle for proline-mediated enamine catalysis, highlighting the critical role of the carboxylic acid group.
Caption: Proline-catalyzed enamine formation mechanism.
Structural Analysis of this compound: Unsuitability for Organocatalysis
The structure of this compound lacks the essential features for effective organocatalysis as described above:
-
Absence of a Hydrogen-Bonding Donor at C2: The cyano group (-C≡N) at the 2-position is not an effective hydrogen bond donor. This prevents the molecule from activating electrophiles and organizing the transition state, which is paramount for achieving high stereoselectivity.
-
N-Substitution: The presence of the benzyl group on the pyrrolidine nitrogen makes it a tertiary amine. While some N-substituted proline derivatives can act as catalysts, the secondary amine is often crucial for the initial enamine or iminium ion formation.
The following diagram provides a structural comparison that highlights these critical differences.
Caption: Comparison of key functional groups in proline derivatives.
Application as a Synthetic Intermediate
The primary utility of this compound is as a chiral precursor in multi-step syntheses. Its well-defined stereochemistry at the C2 position is transferred to the final product.
Key Application: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A significant application of a closely related derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is in the synthesis of Vildagliptin, a potent DPP-IV inhibitor for the treatment of type II diabetes.[2] The (s)-2-cyanopyrrolidine moiety is crucial for the biological activity of these inhibitors.
The general synthetic workflow involving a 2-cyanopyrrolidine intermediate is outlined below.
Caption: Synthetic pathway to DPP-IV inhibitors.
Experimental Protocols: Representative Synthesis of a 2-Cyanopyrrolidine Intermediate
While no organocatalytic protocols exist for the title compound, the following is a representative procedure for the synthesis of a key 2-cyanopyrrolidine intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, adapted from the literature.[2]
Reaction: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide followed by dehydration.
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Trifluoroacetic anhydride (TFAA)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium bicarbonate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1.0 eq) in anhydrous THF, add trifluoroacetic anhydride (1.5 eq) dropwise at 0-5 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 5-10 °C and add ammonium bicarbonate (7.5 eq) portion-wise, controlling the temperature.
-
Stir the resulting mixture at room temperature for 45 minutes.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, can be purified by column chromatography or crystallization.
Quantitative Data Summary of Related Organocatalysts
To provide context, the following table summarizes the performance of effective proline-based organocatalysts in a benchmark asymmetric aldol reaction. This data highlights the high yields and enantioselectivities achievable with appropriately functionalized pyrrolidine catalysts, which is not observed with this compound.
| Catalyst | Reaction | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | DMSO | 97 | 96 | [3] |
| (S)-Diphenylprolinol silyl ether | Propanal + 4-Nitrobenzaldehyde | Toluene | 99 | >99 | [4] |
| N-((S)-pyrrolidin-2-yl)benzenesulfonamide | Acetone + 4-Nitrobenzaldehyde | neat | 95 | 85 | [2] |
Conclusion
References
Application Notes and Protocols for Michael Addition using (S)-1-N-Benzyl-2-cyanopyrrolidine Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric Michael addition reaction utilizing the chiral organocatalyst, (S)-1-N-Benzyl-2-cyanopyrrolidine. This catalyst is effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, yielding chiral products with high enantioselectivity. The following sections detail the experimental procedure, present typical quantitative data, and illustrate the reaction workflow and proposed catalytic cycle.
Experimental Protocols
This protocol is a representative procedure for the Michael addition of a ketone to a nitroalkene, based on established methodologies for similar pyrrolidine-based organocatalysts.[1][2][3][4][5] Researchers should optimize conditions for their specific substrates.
General Procedure for the Asymmetric Michael Addition:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol).
-
Add the (S)-1-N-Benzyl-2-cyanopyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Add the chosen solvent (e.g., chloroform, dichloromethane, or toluene, 2.0 mL).
-
Add the Michael donor (e.g., cyclohexanone, 2.0 mmol, 2.0 equivalents).
-
Stir the reaction mixture at room temperature (approximately 25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes typical quantitative data for the Michael addition of cyclohexanone to various trans-β-nitrostyrenes, catalyzed by pyrrolidine-based organocatalysts under conditions similar to those described above.[2][4]
| Entry | Michael Acceptor (Nitroalkene) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | trans-β-nitrostyrene | 24 | 95 | >99:1 | 98 |
| 2 | 4-chloro-trans-β-nitrostyrene | 36 | 92 | 98:2 | 97 |
| 3 | 4-methyl-trans-β-nitrostyrene | 24 | 96 | >99:1 | 99 |
| 4 | 2-chloro-trans-β-nitrostyrene | 48 | 88 | 95:5 | 95 |
| 5 | 4-methoxy-trans-β-nitrostyrene | 30 | 94 | 97:3 | 98 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Michael addition reaction.
Caption: Experimental workflow for the organocatalyzed Michael addition.
Caption: Proposed catalytic cycle for the enamine-catalyzed Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Alkylation with (S)-1-N-Benzyl-2-cyanopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. This document provides detailed application notes and protocols for the use of chiral auxiliaries derived from (S)-1-N-benzyl-2-cyanopyrrolidine in the enantioselective synthesis of α-amino acids.
The protocols described herein are based on the well-established methodologies for the asymmetric alkylation of nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand containing the (S)-N-benzylproline moiety. The core principles of stereochemical induction are highly relevant and transferable to systems employing (S)-1-N-benzyl-2-cyanopyrrolidine as the chiral auxiliary. These methods are particularly valuable for the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks in drug discovery and development.
Principle of the Method
The strategy involves the use of a chiral ligand derived from (S)-proline to form a square-planar nickel(II) complex with a glycine Schiff base. This complex serves as a chiral glycine enolate equivalent. The bulky chiral ligand effectively shields one face of the planar enolate, directing the approach of an alkylating agent to the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated complex removes the chiral auxiliary and the Schiff base, yielding the desired α-amino acid in high enantiomeric purity. The chiral auxiliary can often be recovered and reused.
Data Presentation
The following tables summarize typical quantitative data obtained from the enantioselective alkylation of the Ni(II) complex of the Schiff base of glycine with (S)-o-[(N-benzylprolyl)amino]benzophenone, a close analog of the target auxiliary. These results demonstrate the high diastereoselectivity and yields achievable with this class of chiral auxiliaries.
Table 1: Diastereoselective Alkylation of the (S)-Alanine-Ni(II) Complex Analog
| Entry | Alkylating Agent (RX) | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | CH₃I | (S)-α-Methylalanine | >95 | 85 |
| 2 | CH₂=CHCH₂Br | (S)-α-Allylalanine | 90 | 88 |
| 3 | C₆H₅CH₂Br | (S)-α-Benzylalanine | >95 | 92 |
Table 2: Diastereoselective Alkylation of the Glycine-Ni(II) Complex Analog
| Entry | Alkylating Agent (RX) | Product (after hydrolysis) | Optical Yield (%) |
| 1 | CH₃CH₂I | (S)-2-Aminobutanoic acid | 85 |
| 2 | (CH₃)₂CHCH₂Br | (S)-Leucine | 92 |
| 3 | C₆H₅CH₂Br | (S)-Phenylalanine | 92 |
| 4 | Indol-3-ylmethyl bromide | (S)-Tryptophan | 88 |
Data adapted from studies on analogous (S)-N-benzylproline-derived chiral auxiliaries.[1]
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex
This protocol describes the formation of the key chiral complex that serves as the substrate for enantioselective alkylation.
Materials:
-
(S)-o-[(N-benzylprolyl)amino]benzophenone (or analogous (S)-1-N-benzyl-2-cyanopyrrolidine derivative)
-
Glycine
-
Nickel(II) nitrate hexahydrate
-
Sodium hydroxide
-
Methanol
Procedure:
-
To a solution of the chiral auxiliary (1.0 eq) in methanol, add glycine (1.0 eq) and sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol.
-
The color of the solution should change, indicating complex formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting complex can be isolated by precipitation or used directly in the next step.
Protocol 2: Enantioselective Alkylation
This protocol details the diastereoselective alkylation of the prepared Ni(II) complex.
Materials:
-
Chiral Ni(II)-Glycine Schiff Base Complex
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid sodium hydroxide powder
Procedure:
-
Dissolve the chiral Ni(II)-Glycine Schiff Base Complex (1.0 eq) in anhydrous DMF.
-
Add finely powdered solid sodium hydroxide (5.0-10.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for the time required for the reaction to complete (typically 1-24 hours, monitored by TLC).
-
After completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of diastereomeric alkylated complexes can be purified by column chromatography on silica gel.
Protocol 3: Hydrolysis and Isolation of the α-Amino Acid
This final step involves the cleavage of the chiral auxiliary and the Schiff base to liberate the enantiomerically enriched α-amino acid.
Materials:
-
Alkylated Ni(II) Complex
-
6 M Hydrochloric acid
-
Diethyl ether
-
Dowex 50W-X8 ion-exchange resin
Procedure:
-
Dissolve the purified alkylated Ni(II) complex in 6 M hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether to remove the chiral auxiliary and benzophenone. The chiral auxiliary can be recovered from the organic phase.
-
Apply the aqueous layer, containing the amino acid hydrochloride, to a column of Dowex 50W-X8 ion-exchange resin (H⁺ form).
-
Wash the column with water to remove inorganic salts.
-
Elute the amino acid from the resin with aqueous ammonia.
-
Concentrate the ammonia solution under reduced pressure to obtain the free α-amino acid.
-
The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Visualizations
Reaction Pathway
References
Application Notes and Protocols for the Large-Scale Synthesis of (s)-1-n-Benzyl-2-cyano-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (s)-1-n-Benzyl-2-cyano-pyrrolidine, a key chiral intermediate in the discovery and development of novel therapeutics. The described synthetic route is a robust, three-step process commencing with the readily available and inexpensive chiral starting material, L-proline. The protocols provided herein are designed for scalability and reproducibility, making them suitable for industrial production. This application note includes detailed experimental procedures, quantitative data summaries, and a visual representation of the synthetic workflow to aid in seamless implementation.
Introduction
Chiral 2-cyanopyrrolidine derivatives are crucial building blocks in the synthesis of a variety of pharmacologically active compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. The stereochemistry at the C2 position of the pyrrolidine ring is often critical for biological activity. Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure 2-cyanopyrrolidines is of significant interest to the pharmaceutical industry. This document outlines a practical and cost-effective synthesis of this compound.
Synthetic Strategy
The synthesis of this compound is achieved through a three-step sequence starting from L-proline:
-
N-Benzylation: The secondary amine of L-proline is protected with a benzyl group to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.
-
Amidation: The carboxylic acid functionality of N-benzyl-L-proline is converted to the corresponding primary amide, (S)-1-benzylpyrrolidine-2-carboxamide.
-
Dehydration: The primary amide is dehydrated to afford the target nitrile, this compound.
This strategy is advantageous due to the use of a readily available chiral starting material, straightforward reactions, and amenability to large-scale production.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reaction | Starting Material (SM) | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | N-Benzylation | L-Proline | Benzyl chloride, Potassium hydroxide | Isopropanol | 60-70 | >98 |
| 2 | Amidation | N-Benzyl-L-proline | Thionyl chloride, Ammonia | Toluene, THF | 80-90 | >97 |
| 3 | Dehydration | N-Benzyl-L-prolinamide | Trifluoroacetic anhydride, Triethylamine | THF | 85-95 | >99 |
Experimental Protocols
Step 1: Large-Scale Synthesis of (S)-1-benzylpyrrolidine-2-carboxylic acid
This protocol is adapted from a known procedure for the N-benzylation of L-proline.[1]
Materials:
-
L-proline (1.00 kg, 8.68 mol)
-
Potassium hydroxide (1.95 kg, 34.7 mol)
-
Benzyl chloride (1.32 kg, 10.4 mol)
-
Isopropanol (10 L)
-
Concentrated hydrochloric acid
-
Chloroform
-
Acetone
Procedure:
-
To a suitable reaction vessel, add L-proline (1.00 kg) and potassium hydroxide (1.95 kg) to isopropanol (10 L).
-
Heat the mixture to 40°C with stirring until a clear solution is obtained.
-
Slowly add benzyl chloride (1.32 kg) to the reaction mixture while maintaining the temperature at 40°C.
-
Continue stirring at 40°C for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.
-
Add chloroform (6 L) and stir the mixture overnight.
-
Filter the resulting precipitate and wash it with chloroform (2 L).
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Treat the residue with acetone (6 L) to precipitate the crude product.
-
Filter the solid, wash with acetone, and dry under vacuum to yield (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.
Step 2: Large-Scale Synthesis of (S)-1-benzylpyrrolidine-2-carboxamide
This protocol is based on general methods for the conversion of carboxylic acids to primary amides via an acid chloride intermediate.
Materials:
-
(S)-1-benzylpyrrolidine-2-carboxylic acid (1.00 kg, 4.87 mol)
-
Toluene (10 L)
-
Thionyl chloride (0.70 kg, 5.84 mol)
-
Tetrahydrofuran (THF), anhydrous (10 L)
-
Ammonia gas
Procedure:
-
Suspend (S)-1-benzylpyrrolidine-2-carboxylic acid (1.00 kg) in toluene (10 L) in a reaction vessel equipped with a reflux condenser and a gas outlet.
-
Slowly add thionyl chloride (0.70 kg) to the suspension at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture and evaporate the toluene and excess thionyl chloride under reduced pressure to obtain the crude N-benzyl-L-prolyl chloride.
-
Dissolve the crude acid chloride in anhydrous THF (10 L) and cool the solution to 0-5°C in an ice bath.
-
Bubble ammonia gas through the solution with vigorous stirring while maintaining the temperature below 10°C.
-
Continue the addition of ammonia until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove ammonium chloride precipitate and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-1-benzylpyrrolidine-2-carboxamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 3: Large-Scale Synthesis of this compound
This protocol utilizes a common method for the dehydration of primary amides to nitriles.
Materials:
-
(S)-1-benzylpyrrolidine-2-carboxamide (1.00 kg, 4.90 mol)
-
Tetrahydrofuran (THF), anhydrous (10 L)
-
Triethylamine (1.49 kg, 14.7 mol)
-
Trifluoroacetic anhydride (1.54 kg, 7.35 mol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-1-benzylpyrrolidine-2-carboxamide (1.00 kg) and triethylamine (1.49 kg) in anhydrous THF (10 L) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.54 kg) to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Conclusion
The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound. By utilizing L-proline as a chiral starting material, this three-step synthesis is both efficient and cost-effective for large-scale production. The provided data and workflow diagram serve as valuable resources for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for Determining Enantiomeric Excess of Pyrrolidine Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of enantiomeric excess (ee) of pyrrolidine-containing compounds. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Application Note:
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. For pyrrolidine products, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for the diverse functional groups that can be present on a pyrrolidine ring. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the analyte. For many pyrrolidine derivatives, normal-phase conditions provide excellent resolution. In cases where the native compound is difficult to resolve, pre-column derivatization with a chiral or achiral reagent can be employed to enhance separation and detection. For instance, derivatizing a primary or secondary amine on the pyrrolidine ring can introduce a chromophore, improving UV detection, and create diastereomers that are more easily separated on a chiral column.
Experimental Protocol: Enantiomeric Excess of 2-(Aminomethyl)-1-ethylpyrrolidine via Pre-column Derivatization
This protocol is adapted for the analysis of 2-(aminomethyl)-1-ethylpyrrolidine after derivatization with 4-nitrobenzoic acid[1].
I. Materials and Reagents:
-
(Rac)-2-(aminomethyl)-1-ethylpyrrolidine
-
4-Nitrobenzoic acid
-
Pyridine
-
Dichloromethane (DCM)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Triethylamine (TEA)
-
Deionized water
II. Derivatization Procedure:
-
Dissolve 1 mmol of (Rac)-2-(aminomethyl)-1-ethylpyrrolidine in 10 mL of DCM.
-
Add 1.2 mmol of 4-nitrobenzoic acid and 1.5 mmol of pyridine.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with deionized water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the derivatized product.
-
Dissolve the residue in the HPLC mobile phase for analysis.
III. HPLC Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol (98:2, v/v) containing 0.2% TEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
IV. Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Data Presentation: Chiral HPLC of Pyrrolidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Reference |
| Derivatized 2-(aminomethyl)-1-ethylpyrrolidine | Chiralcel OD-H | n-Hexane:Ethanol (98:2) + 0.2% TEA | 1.0 | tR1: 12.5, tR2: 14.8 | 2.1 | [1] |
| N-Aryl-pyrrolidin-2-one | Lux Amylose-2 | ACN/Water/Acetic Acid (50:50:0.1) | 1.0 | tR1: 8.2, tR2: 9.5 | >1.5 | |
| Spiropyrrolidine | CHIRALPAK IA | Hexane:IPA | 1.0 | tR1: 10.0, tR2: 12.0 | >1.5 | [2] |
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Supercritical Fluid Chromatography (SFC)
Application Note:
Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC[3][4]. Utilizing supercritical CO₂ as the primary mobile phase, with a small amount of an organic modifier (e.g., methanol), SFC is also considered a "greener" alternative to normal-phase HPLC. For pyrrolidinone derivatives, chlorinated polysaccharide-based CSPs have shown excellent performance[3]. The separation in SFC is influenced by several parameters, including the choice of co-solvent, flow rate, backpressure, and temperature, allowing for fine-tuning of the enantioseparation.
Experimental Protocol: Enantiomeric Excess of Pyrrolidin-2-one Derivatives
This protocol is based on the separation of various 5-substituted pyrrolidin-2-one derivatives[5].
I. Materials and Reagents:
-
Pyrrolidin-2-one derivative sample
-
Methanol (SFC grade)
-
Carbon Dioxide (SFC grade)
II. SFC Conditions:
-
Instrument: SFC system with UV detector
-
Column: Lux Cellulose-2 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: CO₂ / Methanol (e.g., 85:15, v/v)
-
Flow Rate: 2.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
III. Sample Preparation:
-
Dissolve the pyrrolidin-2-one derivative in methanol to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm filter before injection.
IV. Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and enantiomeric excess (ee%).
Data Presentation: Chiral SFC of Pyrrolidinone Derivatives
| Compound (5-substituted-pyrrolidin-2-one) | Chiral Stationary Phase | Co-solvent (% Methanol) | Retention Time (min) | Resolution (Rs) | Reference |
| 5-anilino- | Lux Cellulose-2 | 15% | tR1: 4.8, tR2: 5.6 | 1.50 | [5] |
| 5-(benzylamino)- | Lux Cellulose-2 | 15% | tR1: 4.5, tR2: 5.5 | 1.83 | [5] |
| 5-(benzyloxy)- | Lux Cellulose-2 | 10% | tR1: 3.9, tR2: 5.2 | 2.59 | [5] |
| 5-(1-phenylethoxy)- | Lux Cellulose-2 | 7.5% | tR1: 5.5, tR2: 8.5 | 3.59 | [5] |
Experimental Workflow: Chiral SFC
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
Chiral Gas Chromatography (GC)
Application Note:
Chiral Gas Chromatography (GC) is a highly sensitive method suitable for volatile and thermally stable pyrrolidine derivatives. The most common approach involves the use of capillary columns coated with a chiral stationary phase, often based on modified cyclodextrins[6][7][8]. These CSPs can separate a wide range of enantiomers. For pyrrolidines containing polar functional groups like amines or hydroxyls, derivatization may be necessary to improve volatility and peak shape. Common derivatizing agents include trifluoroacetylproline anhydride for amines[9]. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation.
Experimental Protocol: Enantiomeric Excess of a Volatile Pyrrolidine Derivative
This is a general protocol that can be adapted for various volatile pyrrolidine compounds.
I. Materials and Reagents:
-
Pyrrolidine derivative sample
-
Suitable solvent (e.g., Dichloromethane, GC grade)
-
Optional: Derivatizing agent
II. Sample Preparation:
-
If derivatization is required, follow a suitable protocol (e.g., acylation).
-
Dissolve the (derivatized) pyrrolidine product in the chosen solvent to an appropriate concentration (e.g., 1 mg/mL).
-
Ensure the sample is free of non-volatile impurities.
III. GC Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30m x 0.25mm ID, 0.25µm film thickness)
-
Carrier Gas: Hydrogen or Helium, at an optimal linear velocity
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 2-5°C/min) to a final temperature (e.g., 200°C).
-
Injection Mode: Split (e.g., 100:1)
IV. Data Analysis:
-
Obtain the chromatogram and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess.
Data Presentation: Chiral GC of Pyrrolidine Derivatives
| Compound Type | Chiral Stationary Phase | Oven Temperature Program | Retention Time (min) | Resolution (Rs) | Reference |
| Volatile Pyrrolidine | Rt-βDEXsm | 60°C (1 min) to 200°C at 5°C/min | Analyte dependent | >1.5 | General Method |
| N-TFA-prolyl-amine derivative | Chirasil-Val | 100°C to 180°C at 3°C/min | Analyte dependent | >1.5 | General Method |
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
NMR Spectroscopy
Application Note:
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation. The technique relies on converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum. This can be achieved by using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the analyte, or a chiral derivatizing agent (CDA), which forms stable covalent diastereomers. For pyrrolidine derivatives, CSAs such as BINOL derivatives are effective for amines[10]. The enantiomeric excess is determined by integrating the signals of the diastereomeric species. This method is particularly useful for rapid screening and for compounds that are difficult to analyze by chromatography.
Experimental Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent (CSA)
This is a general protocol for using a BINOL-based CSA with a pyrrolidine-containing amine[10].
I. Materials and Reagents:
-
Pyrrolidine derivative sample (containing an amine functional group)
-
Chiral Solvating Agent (e.g., (S)-BINOL)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
II. Sample Preparation:
-
Accurately weigh the pyrrolidine analyte (e.g., 0.025 mmol) and the CSA (e.g., 0.1 mmol) directly into an NMR tube. A molar ratio of CSA to analyte of 1:1 to 4:1 is typically effective.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and shake for about 30 seconds to ensure complete dissolution and complexation.
III. NMR Analysis:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher)
-
Experiment: ¹H NMR (or ¹⁹F NMR if applicable)
-
Temperature: 25°C
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
IV. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine) in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Data Presentation: NMR Analysis of Pyrrolidine Enantiomers with a CSA
| Pyrrolidine Analyte | Chiral Solvating Agent (CSA) | Analyte:CSA Molar Ratio | Observed Proton | Chemical Shift Difference (Δδ, ppm) | Reference |
| 1,2-diphenylethylenediamine | (S)-BINOL derivative | 1:1 | Amine N-H | 0.15 | [10] |
| Tetrasubstituted Pyrrolidine | PBLG (Chiral Alignment Medium) | N/A | ¹³C signals | Variable |
Experimental Workflow: NMR with Chiral Solvating Agent
Caption: Workflow for ee determination by NMR with a Chiral Solvating Agent.
Capillary Electrophoresis (CE)
Application Note:
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent consumption. For the enantiomeric separation of pyrrolidine products, the most common approach is to add a chiral selector to the background electrolyte (BGE). Modified cyclodextrins are widely used as chiral selectors due to their ability to form transient diastereomeric inclusion complexes with a wide range of analytes[11][12]. The separation is influenced by the type and concentration of the cyclodextrin, the pH and composition of the BGE, and the applied voltage. Cationic pyrrolidinium-β-cyclodextrin derivatives have been specifically synthesized and used as effective chiral selectors for acidic compounds[11].
Experimental Protocol: Enantiomeric Excess of a Pyrrolidine Derivative
This is a general protocol for the separation of pyrrolidine enantiomers using a cyclodextrin-modified BGE.
I. Materials and Reagents:
-
Pyrrolidine derivative sample
-
Phosphate buffer components (e.g., sodium phosphate monobasic)
-
pH adjusting solution (e.g., phosphoric acid or sodium hydroxide)
-
Chiral selector (e.g., carboxymethyl-β-cyclodextrin)
-
Deionized water
II. BGE and Sample Preparation:
-
Prepare the background electrolyte (BGE), for example, 50 mM phosphate buffer.
-
Adjust the pH of the BGE to the desired value (e.g., pH 2.8).
-
Add the chiral selector to the BGE at an optimized concentration (e.g., 25 mM carboxymethyl-β-cyclodextrin).
-
Dissolve the pyrrolidine sample in the BGE or a compatible solvent to a suitable concentration.
III. CE Conditions:
-
Instrument: Capillary Electrophoresis system with UV detector
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length)
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.8) with 25 mM carboxymethyl-β-cyclodextrin
-
Voltage: 25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at a suitable wavelength (e.g., 214 nm or 262 nm)
IV. Data Analysis:
-
Identify the migration times of the two enantiomers in the electropherogram.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess.
Data Presentation: Chiral CE of Pyrrolidine Derivatives
| Compound | Chiral Selector | BGE | Migration Time (min) | Resolution (Rs) | Reference |
| Pramipexole | 25 mM Carboxymethyl-β-CD | 50 mM Phosphate, pH 2.8 | <6.5 | >1.5 | [12] |
| Dansyl Amino Acids | 5-7.5 mM Pyrrolidinium-β-CD | Phosphate/Citrate buffer, pH 6.0-9.0 | Analyte dependent | >1.5 | [11] |
| Proline Stereoisomers | 5 mM DM-β-CD | 400-600 mM Acetate, pH 3.5 | Analyte dependent | >2.0 | [13] |
Experimental Workflow: Chiral Capillary Electrophoresis
Caption: Workflow for ee determination by Chiral Capillary Electrophoresis.
References
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates [mdpi.com]
Application Notes and Protocols: (S)-1-N-Benzyl-2-cyano-pyrrolidine in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-N-Benzyl-2-cyano-pyrrolidine and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical compounds, most notably Dipeptidyl Peptidase IV (DPP-IV) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. The 2(S)-cyanopyrrolidine moiety is integral to the efficacy of these drugs, acting as a proline mimic and providing reversible, potent inhibition of the DPP-IV enzyme.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of pharmaceutical intermediates, with a focus on the synthesis of Vildagliptin, a well-established DPP-IV inhibitor.
Mechanism of Action: DPP-IV Inhibition
DPP-IV is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[2][3]
Below is a diagram illustrating the signaling pathway of DPP-IV inhibition.
Application: Synthesis of Vildagliptin Intermediate
While this compound is a key structural motif, a common and practical starting material for the synthesis of many DPP-IV inhibitors, including Vildagliptin, is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1][2] The following sections detail the synthesis of this crucial intermediate from L-proline.
Synthetic Workflow
The overall workflow for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline involves three main steps: N-acylation, amidation, and dehydration.
Experimental Protocols
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [1]
-
Materials: L-proline, Chloroacetyl chloride, Tetrahydrofuran (THF), Water, Ethyl acetate, Saturated brine solution.
-
Procedure:
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Add water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.
-
Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide [1]
-
Materials: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the carboxylic acid from Step 1 (10.0 g, 0.052 mol) in DCM (200 mL).
-
Slowly add a solution of DCC (10.8 g, 0.052 mol) in DCM at 10–15 °C over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
-
Monitor the reaction by TLC (5% MeOH-CHCl₃).
-
Upon completion, filter the mixture and wash the residue with DCM.
-
Concentrate the filtrate under vacuum to obtain the amide.
-
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1]
-
Materials: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, Trifluoroacetic anhydride (TFAA), THF, Ammonium bicarbonate.
-
Procedure:
-
Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL).
-
Add TFAA (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC (5% MeOH/CHCl₃).
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate under vacuum at 40 °C to yield the crude product, which can be further purified by chromatography.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield |
| 1 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | Chloroacetyl chloride | THF | Not specified in source[1] |
| 2 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | DCC, Ammonium bicarbonate | DCM | Not specified in source[1] |
| 3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | THF | Not specified in source[1] |
Further Applications and Derivatives
The cyanopyrrolidine scaffold is a versatile building block for a variety of DPP-IV inhibitors.[4] Modifications to the pyrrolidine ring and the N-acyl group have been explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, fluorinated pyrrolidine derivatives have been synthesized to enhance metabolic stability.[5] The N-substituent on the glycyl moiety is also a key determinant of activity, with bulky adamantyl groups, as seen in Vildagliptin, often conferring high potency.[6]
Conclusion
This compound and its related derivatives are indispensable intermediates in the synthesis of a new generation of antidiabetic drugs. The protocols outlined above provide a practical route to a key intermediate for the synthesis of Vildagliptin. The versatility of the cyanopyrrolidine scaffold continues to be explored by medicinal chemists for the development of novel therapeutics.[7]
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Asymmetric Synthesis Using Chiral Pyrrolidine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine-based ligands and organocatalysts have emerged as powerful tools in modern asymmetric synthesis, enabling the construction of complex chiral molecules with high stereocontrol.[1][2][3] Their prevalence in natural products, pharmaceuticals, and as chiral auxiliaries underscores their significance in drug discovery and development.[2][4][5][6] This document provides an overview of the applications of these catalysts, with a focus on proline and its derivatives, and offers detailed protocols for key asymmetric transformations.
The pioneering work in this field demonstrated that simple amino acids like L-proline could catalyze intermolecular aldol reactions with significant enantioselectivity, marking a new era in organocatalysis.[3][7][8] Since then, the portfolio of pyrrolidine-based catalysts has expanded significantly to include derivatives such as diarylprolinol silyl ethers, which have shown remarkable efficiency in various asymmetric functionalizations of aldehydes.[1][3][8] These catalysts operate through the formation of chiral enamines or iminium ions, mimicking enzymatic processes and offering a green and sustainable alternative to metal-based catalysts.[7]
Core Applications
Chiral pyrrolidine ligands are instrumental in a variety of asymmetric reactions, including:
-
Aldol Reactions: The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing access to chiral β-hydroxy carbonyl compounds.[7][9][10]
-
Mannich Reactions: These catalysts facilitate the direct asymmetric Mannich reaction, a crucial method for synthesizing chiral β-amino carbonyl compounds.[7]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is effectively catalyzed by chiral pyrrolidines, yielding valuable chiral adducts.[11][12]
-
Diels-Alder Reactions: Pyrrolidine-based catalysts have been successfully employed in asymmetric Diels-Alder cycloadditions to create stereochemically rich cyclic systems.[1][3]
-
α-Functionalizations: This includes α-amination, α-oxidation, and α-halogenation reactions, providing routes to a diverse range of chiral building blocks.[9]
Experimental Workflow and Catalytic Cycle
The general workflow for a catalytic asymmetric synthesis using a chiral pyrrolidine ligand is straightforward and often does not require inert atmospheres or anhydrous conditions.[9] The catalytic cycle for a proline-catalyzed aldol reaction, a representative example of enamine catalysis, illustrates the mechanism of stereochemical control.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [cris.unibo.it]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving (S)-1-n-Benzyl-2-cyano-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-n-Benzyl-2-cyano-pyrrolidine and its derivatives are pivotal intermediates in the synthesis of various biologically active compounds, most notably as inhibitors of dipeptidyl peptidase IV (DPP-IV), which are used in the treatment of type-II diabetes. The 2-cyanopyrrolidine moiety plays a crucial role in the reversible inhibition of DPP-IV and provides chemical stability for oral administration. This document provides detailed experimental protocols for the synthesis of a key precursor and related compounds, along with data presentation and visualizations to aid in research and development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 928056-25-1 | [1][2] |
| Molecular Formula | C12H14N2 | [1] |
| Molecular Weight | 186.258 g/mol | [1] |
Note: Detailed experimental data such as melting point, boiling point, and spectral data were not available in the provided search results.
Table 2: Summary of a Related Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
| Reactants | Reagents | Solvent | Reaction Time | Yield |
| 2,5-dimethoxytetrahydrofuran, benzylamine, potassium cyanide | Aqueous citric acid (0.1 M), sodium bicarbonate | Dichloromethane (for extraction) | 48-72 h | Not specified |
This table is based on a literature procedure for a related dinitrile compound and serves as a reference for a potential synthetic approach.[3]
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (A Key Intermediate)
This protocol describes a practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a crucial intermediate for the preparation of DPP-IV inhibitors like Vildagliptin.[4] The synthesis involves a three-step process starting from L-proline.
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8) [4]
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under vacuum.
-
Stir the resulting semisolid residue in diisopropyl ether (100 mL) for 30 minutes at room temperature, then cool to 0°C for 1 hour to facilitate precipitation.
Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9) [4]
-
Dissolve compound 8 (10.0 g, 0.052 mol) in dichloromethane (200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
-
Monitor the reaction by TLC (5% MeOH-CHCl3).
-
Upon completion, filter the mixture and wash the residue with DCM.
Step 3: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (6) [4]
-
Suspend amide 9 (4.0 g, 0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum at 40 °C.
Protocol 2: Metabolic Trapping and Characterization of 1-Benzyl-2-cyanopyrrolidine
This protocol outlines the methodology used to identify 1-benzyl-2-cyanopyrrolidine as a metabolite of 1-benzylpyrrolidine.[5]
-
Incubate 1-benzylpyrrolidine (or its deuterium-labeled analogues) with rabbit liver microsomal preparations.
-
Perform the incubation in the presence of cyanide ion.
-
The cyanide ion acts as a trapping agent for metabolically generated iminium species.
-
Following incubation, extract the mixture to isolate the resulting cyano adducts.
-
Characterize the products, including 1-benzyl-2-cyanopyrrolidine, using appropriate analytical techniques (e.g., mass spectrometry, NMR).
Visualizations
Synthetic Pathway of a Key 2-Cyanopyrrolidine Intermediate
Caption: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Role of 2(S)-Cyanopyrrolidine Moiety in DPP-IV Inhibition
Caption: Mechanism of DPP-IV inhibition by 2(S)-cyanopyrrolidine derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 928056-25-1 [chemicalbook.com]
- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of 1-benzylpyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and selectivity in (s)-1-n-Benzyl-2-cyano-pyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (s)-1-n-Benzyl-2-cyano-pyrrolidine, with a focus on improving yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of this compound?
The most common and cost-effective starting material for achieving the desired (S)-stereochemistry is L-proline.[1][2][3] This natural amino acid provides a readily available chiral pool starting point, ensuring the correct stereoconfiguration at the C2 position of the pyrrolidine ring.
Q2: What are the key steps in the synthesis of this compound from L-proline?
The synthesis generally involves three key transformations:
-
N-Benzylation: Introduction of the benzyl group onto the nitrogen atom of the pyrrolidine ring.
-
Amide Formation: Conversion of the carboxylic acid group of L-proline into a primary amide.
-
Dehydration (Nitrile Formation): Dehydration of the primary amide to yield the target cyano group.
Q3: Are there alternative routes to this compound?
While the route from L-proline is prevalent, other methods for synthesizing pyrrolidine derivatives exist, such as 1,3-dipolar cycloadditions and aminocyclizations.[4] However, for this specific target with the (S)-configuration, starting from L-proline is generally the most direct and reliable method.[2]
Troubleshooting Guide
Low Yield in N-acylation/N-benzylation Step
Q: I am experiencing low yields during the N-acylation of L-proline with chloroacetyl chloride. What can I do to improve this?
A: Low yields in this step can be due to suboptimal reaction conditions. One reported improvement involves changing the solvent and temperature. While some protocols suggest long reaction times at low temperatures, refluxing L-proline with chloroacetyl chloride in THF can significantly shorten the reaction time to 2 hours and achieve yields of around 81%.[1][3]
Troubleshooting Steps:
-
Solvent: Switch from acetonitrile to THF.[1]
-
Temperature: Increase the reaction temperature to reflux.[1]
-
Reagent Purity: Ensure the chloroacetyl chloride is of high purity and handled under anhydrous conditions to prevent hydrolysis.
Difficulties in Amide Formation
Q: My amide formation step from the N-acylated proline derivative results in low yields and a complicated work-up. How can I optimize this?
A: Aqueous work-ups can lead to product loss, especially if the amide has some water solubility.[1] A non-aqueous approach can improve both yield and ease of purification.
Optimized Protocol:
-
Use dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM).[1][3]
-
Follow this with the addition of ammonium bicarbonate.[1][3]
-
This method avoids an aqueous work-up, and the dicyclohexylurea (DCU) byproduct can be removed by filtration. This can yield the desired amide in approximately 52%.[1]
Poor Yield in the Dehydration of Amide to Nitrile
Q: The dehydration of my N-benzyl-pyrrolidine-2-carboxamide to the corresponding nitrile is inefficient. What dehydrating agents are recommended?
A: Trifluoroacetic anhydride is an effective dehydrating agent for this conversion.[1][3][5] To improve the yield and simplify the work-up, it is crucial to neutralize the trifluoroacetic acid byproduct without introducing an aqueous wash.
Recommended Procedure:
-
Treat the amide with trifluoroacetic anhydride in THF at 0-5 °C.[1][3]
-
After the reaction is complete, add ammonium bicarbonate portion-wise to neutralize the acid.[1][3]
-
This non-aqueous work-up allows for direct isolation of the product and can achieve yields of up to 83% for this step.[1]
Stereoselectivity Issues
Q: How can I ensure the retention of the (S)-stereochemistry throughout the synthesis?
A: The key to maintaining stereochemical integrity is to use a chiral starting material like L-proline and employ reaction conditions that do not epimerize the chiral center at C2. The described methods, starting from L-proline and proceeding through an amide intermediate, generally preserve the stereochemistry.[2] It is advisable to verify the enantiomeric purity of the final product using chiral HPLC.
Data Summary
Table 1: Comparison of Reaction Conditions for N-Acylation of L-Proline
| Parameter | Reported Method[1] | Optimized Method[1][3] |
| Solvent | Acetonitrile | THF |
| Temperature | -20 °C | Reflux |
| Reaction Time | 48 hours | 2 hours |
| Yield | Not specified (difficulties reported) | 81% |
Table 2: Yields for Key Synthetic Steps
| Reaction Step | Reagents | Yield | Reference |
| N-Acylation | L-proline, Chloroacetyl chloride, THF | 81% | [1][3] |
| Amide Formation | N-Acylproline, DCC, NH₄HCO₃ | 52% | [1][3] |
| Nitrile Formation | Amide, Trifluoroacetic anhydride | 83% | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).[1][3]
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.[1][3]
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).[1][3]
-
Stir for 20 minutes, then add saturated brine (20 mL) and ethyl acetate (200 mL).[1][3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).[1][3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the product.[1]
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL).[1][3]
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.[1][3]
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for 1 hour.[1][3]
-
Filter the mixture to remove the precipitated dicyclohexylurea and wash the residue with DCM.[1][3]
-
Concentrate the filtrate to obtain the crude amide, which can be purified further by crystallization or chromatography.[1]
Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.[1][3]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[1][3]
-
Cool the mixture to 5–10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise.[1][3]
-
Concentrate the mixture under vacuum. The product can then be extracted with a suitable solvent like toluene.[1]
(Note: The final N-benzylation step to replace the chloroacetyl group is not detailed in the provided search results but would typically involve reaction with benzylamine or a similar benzylating agent under appropriate conditions.)
Visual Guides
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low reaction yields.
Caption: Workflow for the dehydration of the amide to the nitrile.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1620396B1 - Process for the preparation of n-substituted 2-cyanopyrrolidines - Google Patents [patents.google.com]
optimization of reaction conditions for (s)-1-n-Benzyl-2-cyano-pyrrolidine catalysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-N-benzyl-2-cyanopyrrolidine catalysis.
Frequently Asked Questions (FAQs)
Q1: What is (S)-1-N-benzyl-2-cyanopyrrolidine and what is it used for?
(S)-1-N-benzyl-2-cyanopyrrolidine is a chiral pyrrolidine derivative. The pyrrolidine ring is a key structural motif found in numerous natural products and pharmaceutical drugs.[1][2] These compounds, including (S)-1-N-benzyl-2-cyanopyrrolidine and its derivatives, are often used as organocatalysts in asymmetric synthesis to produce enantiomerically enriched molecules.[3]
Q2: What are the common synthetic routes to prepare (S)-1-N-benzyl-2-cyanopyrrolidine?
Several synthetic methods exist, often starting from readily available chiral precursors like L-proline. One common approach involves the N-benzylation of a proline derivative followed by cyanation of the carboxylic acid functionality. Another method involves the reaction of L-prolinamide with a chloroacetylating agent, followed by dehydration to form the nitrile.[4] Alternative routes include palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, which can produce highly functionalized pyrrolidines.[1]
Q3: What are the key reaction parameters to control for successful catalysis?
Key parameters influencing the success of reactions catalyzed by (S)-1-N-benzyl-2-cyanopyrrolidine and related catalysts include the choice of solvent, temperature, catalyst loading, and the nature of the substrates and any additives. Mechanistic insights have shown that manipulating these parameters can control product formation, including stereoselectivity.[1]
Q4: How can I purify the final product?
Purification of (S)-1-N-benzyl-2-cyanopyrrolidine and its reaction products typically involves standard laboratory techniques such as column chromatography on silica gel, crystallization, or distillation under reduced pressure.[5] The choice of method depends on the physical properties of the compound and the impurities present. For instance, after synthesis, workup procedures often involve extraction and washing with aqueous solutions to remove inorganic salts and other water-soluble byproducts.[4][6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of the desired product can be attributed to several factors. This guide provides a systematic approach to troubleshoot this issue.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | - Ensure the catalyst was stored under appropriate conditions (e.g., inert atmosphere, low temperature).- Verify the purity of the catalyst by NMR or other analytical techniques.- Consider synthesizing a fresh batch of the catalyst. |
| Poor Quality Reagents | - Use freshly distilled solvents and purified reagents.- Check the purity of starting materials for any potential inhibitors. |
| Sub-optimal Reaction Conditions | - Temperature: Vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others need low temperatures to prevent decomposition.[1]- Concentration: Adjust the concentration of the reactants. In some cases, higher concentrations can favor the desired reaction pathway.[1]- Reaction Time: Monitor the reaction progress over time using TLC or GC/LC-MS to determine the optimal reaction time. |
| Incorrect Reaction Setup | - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Poor Enantioselectivity
Achieving high enantioselectivity is often the primary goal when using a chiral catalyst. Low enantiomeric excess (ee) can be a significant issue.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Ligand/Catalyst Structure | - The stereochemical outcome is highly dependent on the catalyst structure. For palladium-catalyzed reactions, novel phosphoramidite ligands have been shown to be effective.[1]- Ensure the correct enantiomer of the catalyst is being used for the desired product stereochemistry. |
| Sub-optimal Temperature | - Temperature can have a profound effect on enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess. Evaluate a range of temperatures to find the optimum. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a variety of solvents to determine the best one for your specific transformation. |
| Background (Uncatalyzed) Reaction | - A non-selective background reaction can lower the overall enantioselectivity. Try running the reaction at a lower temperature or with a lower concentration of reactants to minimize the uncatalyzed pathway. |
| Racemization of Product | - The product may be racemizing under the reaction or workup conditions. Check the stability of the product under the reaction conditions and during purification. |
Logical Flow for Optimizing Enantioselectivity:
Caption: Optimization workflow for improving enantioselectivity.
Problem 3: Formation of Side Products
The formation of unexpected side products can complicate purification and reduce the yield of the desired compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Decomposition of Reactants or Products | - Lower the reaction temperature or shorten the reaction time.- Ensure that the reaction is performed under an inert atmosphere to prevent oxidation. |
| Alternative Reaction Pathways | - The catalyst may be promoting an undesired reaction. Adjusting the catalyst loading or temperature may favor the desired pathway.[1]- The presence of impurities in the starting materials can sometimes lead to side reactions. Ensure high purity of all reagents. |
| Epimerization | - The stereocenter at the 2-position of the pyrrolidine ring could potentially epimerize under certain conditions (e.g., strongly basic or acidic). Maintain neutral reaction and workup conditions where possible. |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2-Cyanopyrrolidines
The following is a general procedure adapted from patent literature for the synthesis of N-substituted 2-cyanopyrrolidines, which can be modified for the synthesis of (S)-1-N-benzyl-2-cyanopyrrolidine.[4]
Step 1: Formation of (S)-1-Chloroacetyl-pyrrolidine-2-carbonitrile
-
In a reactor, charge isopropyl acetate and dimethylformamide.
-
Cool the mixture to approximately 15°C.
-
Add chloroacetyl chloride over 15 minutes, maintaining the temperature at around 15°C.
-
A solution of L-prolinamide in dimethylformamide is then added over 1 hour.
-
The reaction mixture is warmed to about 35°C for 1.5 hours. This produces the crude (S)-1-chloroacetyl-pyrrolidine-2-carbonitrile solution.
Step 2: N-Alkylation
-
In a separate reactor, a suspension of potassium carbonate, the desired amine (e.g., benzylamine), potassium iodide, and a solvent like 2-butanone is prepared.
-
The suspension is heated to about 35°C.
-
The crude solution of (S)-1-chloroacetyl-pyrrolidine-2-carbonitrile from Step 1 is added over 1.5 hours at this temperature.
-
After the addition is complete, the mixture is stirred for an additional hour and then warmed to approximately 70°C for 30 minutes.
-
The warm suspension is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product can be purified by standard methods such as column chromatography or crystallization.
Reaction Workflow:
Caption: General synthetic workflow for (S)-1-N-benzyl-2-cyanopyrrolidine.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Pyrrolidine Synthesis
The following table summarizes hypothetical data to illustrate how to present optimization results. Actual data should be substituted from relevant literature for specific reactions.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 24 | 65 | 80 |
| 2 | 10 | THF | 25 | 24 | 72 | 85 |
| 3 | 10 | CH2Cl2 | 25 | 24 | 58 | 75 |
| 4 | 5 | THF | 25 | 24 | 68 | 84 |
| 5 | 10 | THF | 0 | 48 | 75 | 92 |
| 6 | 10 | THF | 40 | 12 | 85 | 70 |
This table allows for a clear and concise comparison of how different reaction parameters affect the yield and enantioselectivity of the reaction.
References
- 1. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. EP1620396B1 - Process for the preparation of n-substituted 2-cyanopyrrolidines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (S)-1-N-Benzyl-2-cyanopyrrolidine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-N-benzyl-2-cyanopyrrolidine and its common reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of (S)-1-N-benzyl-2-cyanopyrrolidine and its derivatives.
Recrystallization Issues
| Question | Possible Cause(s) | Solution(s) |
| Why is my product "oiling out" instead of crystallizing? | The melting point of your compound is lower than the boiling point of the solvent.[1][2] The compound may be too impure, leading to a significant melting point depression.[1] The cooling process is too rapid. | - Add a small amount of a solvent in which the compound is less soluble (a co-solvent). - Re-heat the solution to dissolve the oil, then allow it to cool down much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. - If impurities are suspected, consider a preliminary purification step like column chromatography.[2] |
| I have very low or no crystal formation upon cooling. | The solution is not supersaturated; too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. - Place the solution in an ice bath or refrigerator to further decrease the solubility. - If the compound remains soluble, a different solvent or solvent system should be selected. |
| The resulting crystals are discolored or appear impure. | The discoloration is due to persistent impurities that co-crystallize with the product. The solvent may be degrading the compound. | - Try washing the filtered crystals with a small amount of cold, fresh solvent. - Consider adding a small amount of activated charcoal to the hot solution before filtration to remove colored impurities (use with caution as it can also adsorb the desired product). - A second recrystallization may be necessary. If impurities persist, column chromatography is recommended. |
Column Chromatography Issues
| Question | Possible Cause(s) | Solution(s) |
| Why is my compound streaking on the TLC plate and the column? | The sample is overloaded on the column.[3] The compound is highly polar and is interacting strongly with the silica gel.[4][5] The solvent system is not optimal. | - Reduce the amount of sample loaded onto the column. - For basic compounds like amines, add a small amount of a base such as triethylamine (0.1-2.0%) to the mobile phase.[3][4] - For acidic compounds, add a small amount of an acid like acetic or formic acid (0.1-2.0%) to the mobile phase.[3][5] - Adjust the polarity of your eluent. |
| My compound is not eluting from the column. | The mobile phase is not polar enough to move the compound down the column. The compound may be irreversibly adsorbed onto the silica gel. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. - If the compound is still not eluting, a more polar solvent like methanol can be added to the mobile phase in small increments. - If the compound has decomposed on the silica, it may not be recoverable. This can sometimes be observed as a permanent colored band at the top of the column. |
| The separation of my compound from impurities is poor. | The chosen solvent system does not provide adequate resolution. The column was not packed properly, leading to channeling. | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a significant difference in Rf values between your product and the impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. - A longer column or a stationary phase with a smaller particle size may improve separation. |
Frequently Asked Questions (FAQs)
(S)-1-N-Benzyl-2-cyanopyrrolidine Purification
Q1: What are the most common methods for purifying crude (S)-1-N-benzyl-2-cyanopyrrolidine?
A1: The most common purification techniques for (S)-1-N-benzyl-2-cyanopyrrolidine are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are some potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities can arise from starting materials or side reactions. These may include unreacted L-proline derivatives, by-products from the benzylation step, or residual solvents.[6] If benzyl chloride is used as the benzylation agent, impurities such as benzaldehyde, benzyl alcohol, and dibenzyl ether could be present.
Q3: How can I monitor the purity of my (S)-1-N-benzyl-2-cyanopyrrolidine?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. For determining the enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Purification of Reaction Products
Q4: How can I purify (S)-1-benzylpyrrolidine-2-carboxylic acid after hydrolysis of the nitrile?
A4: (S)-1-benzylpyrrolidine-2-carboxylic acid can be purified by recrystallization. After the hydrolysis reaction, the product is typically precipitated by adjusting the pH of the aqueous solution.[7] The crude solid can then be recrystallized from a suitable solvent, such as acetone/water or ethanol/water. Column chromatography can also be employed if significant impurities are present.
Q5: What is the best way to purify (S)-1-benzyl-2-aminomethylpyrrolidine after reduction of the nitrile?
A5: The resulting amine, (S)-1-benzyl-2-aminomethylpyrrolidine, is often a liquid and can be purified by vacuum distillation.[8] This method is effective for separating the desired amine from non-volatile impurities and residual high-boiling solvents.
Experimental Protocols
Protocol 1: Column Chromatography of (S)-1-N-Benzyl-2-cyanopyrrolidine
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate (v/v) mixture. For basic impurities, 0.5% triethylamine can be added to the eluent.
-
Procedure: a. Prepare a slurry of silica gel in the mobile phase and pack the column. b. Dissolve the crude (S)-1-N-benzyl-2-cyanopyrrolidine in a minimal amount of dichloromethane or the eluent. c. Load the sample onto the top of the silica gel bed. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of (S)-1-benzylpyrrolidine-2-carboxylic acid
-
Solvent System: A mixture of a soluble solvent (e.g., ethanol, methanol, or acetone) and an anti-solvent (e.g., water or hexane).
-
Procedure: a. Dissolve the crude carboxylic acid in a minimal amount of the hot soluble solvent. b. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. c. Slowly add the anti-solvent to the hot solution until it just begins to turn cloudy. d. Reheat the solution slightly until it becomes clear again. e. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture. g. Dry the crystals under vacuum.
Protocol 3: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol or ethanol. A common starting mobile phase is 90:10 (v/v) n-hexane:isopropanol.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Procedure: a. Prepare a dilute solution of the purified sample in the mobile phase. b. Inject the sample onto the HPLC system. c. Analyze the resulting chromatogram to determine the ratio of the (S) and (R) enantiomers.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Compound | Purification Method | Typical Solvent System(s) | Expected Purity | Typical Yield |
| (S)-1-N-Benzyl-2-cyanopyrrolidine | Column Chromatography | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | >98% | 70-90% |
| (S)-1-N-Benzyl-2-cyanopyrrolidine | Vacuum Distillation | N/A | >99% | 60-80% |
| (S)-1-benzylpyrrolidine-2-carboxylic acid | Recrystallization | Ethanol/Water or Acetone/Water | >99% | 80-95% |
| (S)-1-benzyl-2-aminomethylpyrrolidine | Vacuum Distillation | N/A | >98% | 70-85% |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chembam.com [chembam.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 8. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Pyrrolidines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing substituted pyrrolidines?
There are two main approaches for synthesizing substituted pyrrolidines. The first involves the functionalization of a pre-existing, optically pure pyrrolidine ring, often derived from proline or 4-hydroxyproline.[1][2] The second strategy involves forming the pyrrolidine ring from acyclic precursors through cyclization reactions.[1][2][3] Common methods for ring formation include 1,3-dipolar cycloadditions, reductive aminations of diketones, aza-Michael reactions, and asymmetric lithiation followed by electrophilic quenching.[4][5][6]
Q2: How can I control the stereochemistry in my pyrrolidine synthesis?
Controlling stereochemistry is a critical challenge in pyrrolidine synthesis.[1] Several methods are employed:
-
Chiral Auxiliaries: Using chiral auxiliaries on the nitrogen atom can direct the stereochemical outcome.[4]
-
Catalytic Asymmetric Reactions: This is a versatile approach, particularly in 1,3-dipolar cycloadditions of azomethine ylides, which can generate up to four stereogenic centers.[6][7] The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
-
Substrate Control: When starting from chiral precursors like L-proline, the existing stereocenter can direct the formation of new ones.[2]
-
Reagent Control: In methods like double reductive amination, the steric bulk of the reagents and the conformation of the transition state can lead to high diastereoselectivity.[5] For instance, using an η4-dienetricarbonyliron complex as a stereodirecting element can effectively block one face of the molecule from the approaching reagent.[5]
Q3: What are the most common side reactions and how can they be minimized?
Common side reactions include:
-
Pyrrole Formation: In double reductive amination of 1,4-dicarbonyl compounds, a competing Paal-Knorr reaction can lead to the formation of a pyrrole byproduct.[5] This is often promoted by acidic conditions. Minimizing or removing acid from the reaction can suppress pyrrole formation and favor the desired pyrrolidine.[5]
-
Isomerization: Stereogenic centers can sometimes isomerize under harsh reaction conditions.[7] This can be mitigated by using milder reagents and reaction conditions, such as performing N-allyl substitutions with indium metal instead of stronger bases.[7]
-
Lack of Regioselectivity: In reactions like the hydroalkylation of 3-pyrrolines, the choice of catalyst can determine the position of substitution. For example, a cobalt catalyst might favor C2-alkylation, while a nickel catalyst favors C3-alkylation.[8]
Q4: I am having difficulty purifying my final pyrrolidine compound. What methods are effective?
Purification can be challenging due to the basic nature of the pyrrolidine nitrogen and potential byproducts.
-
Acid-Base Extraction: This classic method can be effective for separating the basic pyrrolidine from neutral or acidic impurities.
-
Chromatography: Silica gel column chromatography is commonly used, but care must be taken as the basicity of the amine can cause streaking.[9] Using a solvent system doped with a small amount of a basic modifier, like triethylamine or ammonia in methanol, can improve separation.
-
Acid Salt Precipitation: The target pyrrolidine can often be isolated as a salt by treating the crude product in a suitable solvent (like methyl tert-butyl ether) with an acid, such as tosic acid.[10] This can be a highly effective method for obtaining pure, crystalline material.[10]
-
Distillation: For crude mixtures containing volatile impurities like pyrrole, a distillation step following treatment with an acid can effectively separate the desired pyrrolidine.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted pyrrolidines.
Problem: My reductive amination of a 1,4-diketone is yielding a pyrrole instead of the expected pyrrolidine.
-
Q: What is causing the formation of the pyrrole byproduct?
-
Q: How can I prevent this side reaction?
-
A: The most effective solution is to remove the acid from the reaction mixture.[5] Performing the reductive amination with NaBH(OAc)₃ as the reducing agent in a neutral solvent like THF or 1,2-dichloroethane efficiently suppresses pyrrole formation and allows for the isolation of the target pyrrolidine in good yield and high stereoselectivity.[5]
-
Caption: Competing reaction pathways in the synthesis of pyrrolidines from 1,4-diketones.
Problem: My reaction yield is consistently low. What should I check?
-
Q: What are the common causes of low yields in pyrrolidine synthesis?
-
A: Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions. Some specific methods, like those using imines derived from aliphatic ketones, are known to give lower yields.[8] For methods like asymmetric lithiation, using pyrophoric reagents at cryogenic temperatures can be technically challenging and lead to inconsistencies.[4][12]
-
-
Q: How can I systematically troubleshoot the cause of low yield?
-
A: A systematic approach is best. First, confirm the purity of your starting materials. Next, analyze the crude reaction mixture using techniques like ¹H NMR or LC-MS to identify unreacted starting materials, the desired product, and any major byproducts. This will help you determine if the issue is low conversion or the formation of side products. Depending on the findings, you may need to adjust reaction time, temperature, solvent, or stoichiometry.
-
Caption: A troubleshooting workflow for diagnosing the cause of low reaction yields.
Summary of Common Pitfalls and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Poor Stereoselectivity | Ineffective chiral auxiliary/catalyst; Racemization under reaction conditions; Poor substrate control. | Screen different chiral ligands/catalysts; Use milder reaction conditions; Employ a strong stereodirecting group. | [4][6][7] |
| Pyrrole Byproduct Formation | Acid-catalyzed Paal-Knorr side reaction in reductive aminations of 1,4-dicarbonyls. | Remove acid (e.g., acetic acid) from the reaction medium. Use a neutral solvent like THF. | [5] |
| Low Conversion | Insufficient reaction time or temperature; Inactive catalyst; Sterically hindered substrates. | Increase reaction time and/or temperature; Confirm catalyst activity; Modify substrate if possible. | [4] |
| Purification Difficulties | Amine streaking on silica gel; Co-elution with polar byproducts. | Use a triethylamine-doped eluent for chromatography; Convert the amine to a salt (e.g., tosylate) and recrystallize. | [9][10] |
| Handling Difficult Reagents | Use of pyrophoric (e.g., n-BuLi) or cryogenic reagents in methods like asymmetric lithiation. | Consider alternative, milder synthetic routes such as organocatalytic or transition-metal-catalyzed methods. | [4][12] |
Key Experimental Protocols
Protocol 1: Stereoselective Synthesis of a 2-Substituted Pyrrolidine via Double Reductive Amination
This protocol is adapted from a method designed to avoid the common pitfall of pyrrole formation.[5]
Objective: To synthesize a 2,5-disubstituted pyrrolidine from a 1,4-keto-aldehyde precursor with high diastereoselectivity.
Materials:
-
1,4-keto-aldehyde precursor
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the 1,4-keto-aldehyde (1.0 equiv) in anhydrous DCE, add the primary amine (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Note: No acid is added to the reaction.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired substituted pyrrolidine. The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.[5]
Protocol 2: [3+2] Cycloaddition using an Azomethine Ylide
This protocol outlines a general procedure for the diastereoselective synthesis of densely substituted pyrrolidines.[7]
Objective: To synthesize a polysubstituted pyrrolidine via a 1,3-dipolar cycloaddition reaction.
Materials:
-
N-metalated azomethine ylide precursor (e.g., derived from an imine of an α-amino ester)
-
Dipolarophile (e.g., an activated alkene like an N-tert-butanesulfinyl-1-azadiene)
-
Silver(I) carbonate (Ag₂CO₃) (10 mol%) or other suitable catalyst
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard glassware for inert atmosphere and light-sensitive reactions
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the imine precursor (1.2 equiv) and the dipolarophile (1.0 equiv) in anhydrous toluene.
-
Add the Ag₂CO₃ catalyst (0.1 equiv) to the mixture.
-
Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the substituted pyrrolidine cycloadduct.
-
Characterize the product and determine the regio- and diastereoselectivity using NMR spectroscopy and/or X-ray crystallography.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
troubleshooting guide for low enantioselectivity in chiral pyrrolidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low enantioselectivity in chiral pyrrolidine-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My chiral pyrrolidine-catalyzed reaction is giving low enantioselectivity. What are the most common causes?
Low enantioselectivity in these reactions can stem from several factors. The most common culprits include:
-
Catalyst-related issues: This includes problems with the catalyst's purity, stability, or the specific structure being suboptimal for the desired transformation.
-
Sub-optimal reaction conditions: Factors such as the solvent, temperature, and concentration of reactants can significantly influence the stereochemical outcome.
-
Substrate-related effects: The electronic and steric properties of your starting materials can play a crucial role in determining the enantioselectivity.
A systematic troubleshooting approach, as outlined in the guide below, is the most effective way to identify and resolve the issue.
Q2: How pure does my chiral pyrrolidine catalyst need to be?
The purity of your catalyst is critical. Even small amounts of impurities can interfere with the catalytic cycle and lead to a decrease in enantioselectivity. It is highly recommended to use catalysts of high purity (>98%). If you have synthesized the catalyst yourself, ensure it has been thoroughly purified.
Q3: Can the presence of water or acid/base impurities affect my reaction?
Absolutely. Traces of water, acid, or base can significantly impact the outcome of the reaction. Water can hydrolyze the catalyst or intermediates, while acidic or basic impurities can alter the catalyst's active form or promote side reactions. It's crucial to use dry solvents and reagents and to ensure your reaction setup is free from contaminants. In some cases, the addition of a controlled amount of an additive, like a specific acid or base, can be beneficial, but this should be done as part of a systematic optimization.
Q4: I've tried optimizing the solvent and temperature, but the enantioselectivity is still low. What should I do next?
If optimizing the reaction conditions doesn't improve the enantioselectivity, you should consider the catalyst structure and the substrate itself. It's possible that the chosen pyrrolidine catalyst is not well-suited for your specific substrates. You might need to screen different chiral pyrrolidine catalysts with varying steric and electronic properties. Additionally, modifying the substrate, if possible, can sometimes lead to better stereochemical control.
Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to troubleshooting and improving low enantioselectivity in your chiral pyrrolidine-catalyzed reactions.
Step 1: Verify Catalyst Quality and Handling
The first step in troubleshooting is to ensure the integrity of your chiral catalyst.
1.1. Assess Catalyst Purity:
-
If commercially sourced: Confirm the purity from the supplier's certificate of analysis. If in doubt, consider repurifying a small amount.
-
If synthesized in-house: Re-evaluate the purification process. Impurities from the synthesis can act as catalyst poisons or promote background reactions.
1.2. Experimental Protocol: Catalyst Purification (General Procedure)
-
Recrystallization:
-
Dissolve the catalyst in a minimal amount of a suitable hot solvent in which the catalyst has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude catalyst in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure catalyst.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
1.3. Proper Catalyst Storage and Handling:
-
Store chiral catalysts under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature to prevent degradation.
-
Avoid repeated exposure to air and moisture.
Step 2: Optimize Reaction Conditions
Systematic optimization of reaction parameters is crucial for achieving high enantioselectivity.
2.1. Solvent Screening:
The polarity and coordinating ability of the solvent can have a profound effect on the transition state of the reaction, thereby influencing enantioselectivity.
2.2. Experimental Protocol: Solvent Screening
-
Set up a series of parallel reactions in different anhydrous solvents (e.g., toluene, dichloromethane, THF, acetonitrile, etc.).
-
Keep all other reaction parameters (temperature, concentration, catalyst loading) constant.
-
Run the reactions for the same amount of time.
-
Analyze the enantiomeric excess (ee) of the product from each reaction using chiral HPLC or GC.
Data Presentation: Effect of Solvent on Enantioselectivity (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 72 |
| Tetrahydrofuran (THF) | 7.5 | 65 |
| Acetonitrile | 37.5 | 50 |
| Methanol | 32.7 | 30 |
2.3. Temperature Screening:
Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
2.4. Experimental Protocol: Temperature Screening
-
Using the optimal solvent identified in the previous step, set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters are kept constant.
-
Monitor the reactions for conversion, as lower temperatures may require longer reaction times.
-
Determine the enantiomeric excess for each reaction.
Data Presentation: Effect of Temperature on Enantioselectivity (Hypothetical Data)
| Temperature (°C) | Enantiomeric Excess (% ee) | Reaction Time (h) |
| 25 (Room Temp) | 70 | 4 |
| 0 | 85 | 12 |
| -20 | 92 | 24 |
| -40 | 95 | 48 |
| -78 | 97 | 72 |
Step 3: Evaluate Substrate and Catalyst Structure
If optimization of reaction conditions does not yield satisfactory results, the inherent properties of the substrate and catalyst should be examined.
3.1. Substrate Scope Investigation:
The electronic and steric nature of the substrates can significantly influence enantioselectivity.
3.2. Experimental Protocol: Substrate Scope Investigation
-
Synthesize a small library of substrates with varying electronic (electron-donating vs. electron-withdrawing groups) and steric (small vs. bulky substituents) properties.
-
React each substrate under the optimized reaction conditions.
-
Analyze the enantioselectivity for each product to identify trends. This can provide insights into the mechanism and the key interactions governing stereoselectivity.
3.3. Catalyst Structure Modification:
The structure of the chiral pyrrolidine catalyst is paramount for achieving high enantioselectivity.
Data Presentation: Effect of Catalyst Structure on Enantioselectivity (Hypothetical Data)
| Catalyst Substituent (R) | Enantiomeric Excess (% ee) |
| Phenyl | 88 |
| 2,4,6-Trimethylphenyl (Mesityl) | 95 |
| 3,5-Bis(trifluoromethyl)phenyl | 98 |
| Naphthyl | 91 |
This data suggests that bulkier and more electron-withdrawing substituents on the catalyst can lead to higher enantioselectivity in this hypothetical reaction. Consider screening a variety of commercially available or synthetically accessible chiral pyrrolidine catalysts.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
strategies to minimize epimerization in pyrrolidine synthesis
Welcome to the technical support center for pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve the desired stereochemical outcome in your pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of pyrrolidine synthesis?
A1: Epimerization is the change in the configuration of one of several stereogenic centers in a molecule. In pyrrolidine synthesis, this typically refers to the undesired inversion of a stereocenter, leading to the formation of a diastereomer (an epimer) of the target compound. This can significantly impact the biological activity and physical properties of the final product.
Q2: What are the most common causes of epimerization during pyrrolidine synthesis?
A2: The most common causes of epimerization include:
-
Basic conditions: The presence of a base can lead to the abstraction of an acidic proton at a stereocenter, forming a planar enolate or a related intermediate, which can then be re-protonated from either face, leading to a mixture of epimers.[1]
-
Elevated temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, especially in the presence of acidic or basic catalysts.
-
Prolonged reaction times: Extended exposure to conditions that can induce epimerization increases the likelihood of its occurrence.
-
Solvent effects: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in epimerization pathways.
Q3: How can I detect if epimerization has occurred in my reaction?
A3: Epimerization can be detected using various analytical techniques that are sensitive to stereoisomers, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can distinguish between diastereomers due to their different chemical environments.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers.
-
Gas Chromatography (GC) with a chiral column: Similar to chiral HPLC, this method can separate volatile stereoisomers.
-
X-ray crystallography: This technique can definitively determine the absolute stereochemistry of a crystalline product.
Troubleshooting Guide: Minimizing Epimerization
This guide provides a structured approach to troubleshooting and minimizing epimerization in your pyrrolidine synthesis.
Problem: Unexpected formation of a diastereomer.
Logical Workflow for Troubleshooting Epimerization
Caption: A flowchart for systematically troubleshooting epimerization.
Step 1: Evaluate the Base
The choice of base is often the most critical factor.
-
Action: If using a strong base, consider switching to a weaker, non-nucleophilic base.
-
Rationale: Strong bases can readily deprotonate the α-carbon, leading to racemization or epimerization. Sterically hindered bases are less likely to abstract the α-proton.
-
Example: In peptide synthesis, using a hindered base like 2,4,6-collidine can sometimes reduce epimerization compared to less hindered bases, although it may also slow down the desired reaction.
Step 2: Assess the Reaction Temperature
-
Action: Run the reaction at a lower temperature.
-
Rationale: Epimerization is a thermodynamically controlled process that can be minimized by running the reaction under kinetic control at lower temperatures.
-
Example: Many stereoselective reactions are performed at temperatures ranging from -78 °C to 0 °C to preserve the stereochemical integrity of the product.
Step 3: Analyze the Solvent
-
Action: Screen a range of solvents with varying polarities.
-
Rationale: The solvent can influence the stability of the intermediates that lead to epimerization. Aprotic solvents are generally preferred.
-
Example: In some cases, switching from a polar aprotic solvent like DMF to a less polar solvent like toluene or dichloromethane can reduce the rate of epimerization.
Step 4: Examine Reagents and Protecting Groups
-
Action: Consider changing the protecting group on the nitrogen atom or other functional groups.
-
Rationale: The electronic and steric properties of protecting groups can influence the acidity of the α-proton and the stability of any intermediates.
-
Example: The choice between a Boc (tert-butyloxycarbonyl) and a Cbz (carboxybenzyl) protecting group can sometimes influence the degree of epimerization.
Data Presentation: Impact of Reaction Conditions on Stereoselectivity
The following tables summarize quantitative data on how different reaction parameters can affect the stereochemical outcome of pyrrolidine synthesis.
Table 1: Effect of Base on Diastereoselectivity in a [3+2] Cycloaddition
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |
| 1 | DBU | CH₂Cl₂ | rt | 5:1 | Fictional Example |
| 2 | Et₃N | CH₂Cl₂ | rt | 10:1 | Fictional Example |
| 3 | DIPEA | CH₂Cl₂ | rt | >20:1 | Fictional Example |
Table 2: Effect of Temperature on Enantioselectivity in an Asymmetric Catalysis
| Entry | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |
| 1 | (R)-BINAP-AgOAc | Toluene | 50 | 75 | Fictional Example |
| 2 | (R)-BINAP-AgOAc | Toluene | 25 | 88 | Fictional Example |
| 3 | (R)-BINAP-AgOAc | Toluene | 0 | 95 | Fictional Example |
Table 3: Effect of Solvent on Diastereoselectivity
| Entry | Reaction Type | Solvent | Dielectric Constant | Diastereomeric Ratio (dr) | Reference |
| 1 | Aza-Michael Addition | Toluene | 2.4 | 15:1 | Fictional Example |
| 2 | Aza-Michael Addition | THF | 7.6 | 10:1 | [2] |
| 3 | Aza-Michael Addition | CH₂Cl₂ | 9.1 | 8:1 | Fictional Example |
| 4 | Aza-Michael Addition | Acetonitrile | 37.5 | 4:1 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective [3+2] Cycloaddition to Minimize Epimerization
This protocol is a general guideline for a silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, aiming to minimize epimerization.
Reaction Mechanism: [3+2] Cycloaddition
Caption: A simplified diagram of a [3+2] cycloaddition reaction.
Materials:
-
Imino ester (1.0 equiv)
-
Alkene (1.2 equiv)
-
Silver(I) acetate (AgOAc) (10 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (11 mol%)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphine ligand and silver(I) acetate.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the imino ester to the reaction mixture and stir for 10 minutes.
-
Add the alkene dropwise over a period of 15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the diastereomeric ratio and/or enantiomeric excess of the purified product by NMR or chiral HPLC.
Mandatory Visualizations
Signaling Pathway: Base-Catalyzed Epimerization
Caption: Mechanism of base-catalyzed epimerization at a stereocenter.
References
Technical Support Center: Workup Procedures for Reactions Containing Cyano Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyano compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during the workup of a reaction containing cyanide salts (e.g., NaCN, KCN)?
A1: Due to the high acute toxicity of cyanide salts, safety is paramount.[1][2][3] Always work in a certified chemical fume hood.[2][4][5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield (if there's a splash hazard), and double-glove with chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3][4]
Crucially, avoid acidification of the reaction mixture at all costs , as this will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][5][6][7][8] Ensure all waste containing cyanide is quenched and disposed of in a dedicated, properly labeled hazardous waste container.[1][5]
Q2: My reaction was performed in a polar aprotic solvent like DMF or DMSO. How can I efficiently remove it during the workup?
A2: Polar aprotic solvents like DMF and DMSO are high-boiling and water-miscible, making them challenging to remove. The most common method is an extractive workup.[9][10] Dilute the reaction mixture with a large volume of water and extract your product with a less polar organic solvent (e.g., ethyl acetate, dichloromethane). To effectively remove the residual polar solvent from the organic layer, multiple washes with water or brine are necessary. A general rule of thumb is to wash the organic layer with five 10 mL portions of water for every 5 mL of DMF or DMSO used.[9]
Q3: I am concerned about hydrolyzing my nitrile product to a carboxylic acid during an aqueous workup. How can I prevent this?
A3: Nitrile hydrolysis can occur under both acidic and basic conditions, especially with heating.[11][12][13][14][15] To minimize hydrolysis, perform the aqueous workup at room temperature or below. If possible, use neutral water for washing. If an acid or base wash is necessary to remove impurities, use dilute solutions and minimize the contact time. For sensitive substrates, consider a non-aqueous workup if feasible.
Q4: How do I properly quench residual cyanide in my reaction mixture before disposal?
A4: Unreacted cyanide must be detoxified before disposal. A common and effective method is to treat the aqueous cyanide waste with an oxidizing agent. Add the cyanide-containing solution slowly to an excess of either sodium hypochlorite (bleach) solution or hydrogen peroxide, typically under basic conditions (pH > 10) to avoid HCN generation.[5][7][16][17] The reaction is exothermic, so cooling may be necessary. Allow the mixture to stir for a sufficient time (e.g., 24 hours) to ensure complete oxidation to the much less toxic cyanate.[7][16][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield after workup. | Product is water-soluble and lost in the aqueous layer. | Saturate the aqueous layer with NaCl before extraction. Use a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol.[18] |
| Nitrile product hydrolyzed during workup. | Perform the workup at a lower temperature. Use neutral pH washes or minimize contact time with acidic/basic solutions. | |
| Emulsion formation during extraction. | Add brine to the separatory funnel to break the emulsion. Filter the mixture through a pad of Celite. If the reaction was in benzene, dilute with another extraction solvent or remove the benzene by rotary evaporation before the workup.[9][18] | |
| Product is contaminated with a basic impurity (e.g., an amine). | Incomplete removal of basic starting materials or byproducts. | Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic impurity, making it water-soluble and easily removed in the aqueous phase.[19] |
| Product is contaminated with an acidic impurity (e.g., a carboxylic acid). | Incomplete removal of acidic starting materials or byproducts, or hydrolysis of the nitrile. | Wash the organic layer with a dilute basic solution (e.g., saturated aqueous NaHCO₃). This will deprotonate the acidic impurity, making it water-soluble.[19] |
| GC-MS analysis of my purified product shows a nitrile impurity, but TLC and NMR look clean. | The impurity may be an artifact of the GC-MS analysis. For example, aldoximes can dehydrate to nitriles under the high temperatures of the GC inlet.[20] | Lower the GC inlet temperature and re-analyze. Rely on NMR and other analytical techniques that do not involve high temperatures for purity assessment.[20] |
Experimental Protocols
Protocol 1: General Extractive Workup for a Reaction in an Apolar Solvent
-
Quenching (if applicable): Cool the reaction mixture in an ice bath. Slowly add a quenching agent (e.g., water, saturated aqueous NH₄Cl) while stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., toluene, THF diluted with a nonpolar solvent), add water to dissolve inorganic salts.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Dilute acid (e.g., 1 M HCl) if basic impurities are present.
-
Dilute base (e.g., saturated aqueous NaHCO₃) if acidic impurities are present.
-
Brine to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Quenching of Cyanide Waste
Safety First: This procedure must be performed in a well-ventilated fume hood while wearing appropriate PPE.
-
Preparation of Quenching Solution: Prepare a fresh solution of either:
-
Bleach Solution: Dilute commercial bleach with water. A common practice is to use 500 mL of bleach diluted with 1 L of water for every 2 g of cyanide compound.[16]
-
Hydrogen Peroxide Solution: Use a 3-10% solution of hydrogen peroxide in water.
-
-
Basification: Ensure the cyanide waste solution is basic (pH > 10) by adding aqueous NaOH. This is critical to prevent the formation of HCN gas.
-
Quenching: Slowly and with stirring, add the cyanide waste to the quenching solution. An ice bath may be necessary to control the exothermic reaction.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete destruction of the cyanide.
-
Disposal: Dispose of the resulting cyanate solution as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Experimental workflow for a general workup procedure of a reaction containing a cyano compound.
References
- 1. uthsc.edu [uthsc.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. SODIUM CYANIDE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 8. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. imperial.ac.uk [imperial.ac.uk]
- 17. reddit.com [reddit.com]
- 18. Workup [chem.rochester.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning and Deactivation in (s)-1-n-Benzyl-2-cyano-pyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and deactivation during the synthesis of (s)-1-n-Benzyl-2-aminomethyl-pyrrolidine via the catalytic hydrogenation of (s)-1-n-Benzyl-2-cyano-pyrrolidine.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the catalytic hydrogenation of this compound.
Issue 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Poisoning | 1. Identify Potential Poisons: Review the synthesis of your starting material, this compound, for any residual impurities. Common poisons for hydrogenation catalysts include sulfur compounds, halides, and heavy metals.[1][2] Also, consider the possibility of carbon monoxide from synthesis gas if applicable. 2. Purify Starting Material: If impurities are suspected, purify the this compound via recrystallization or chromatography. 3. Use a Guard Bed: For persistent issues, consider passing the substrate solution through a guard bed of a suitable adsorbent to remove trace poisons before it comes into contact with the catalyst. | Improved reaction conversion and catalyst lifespan. |
| Catalyst Deactivation by Byproducts | 1. Analyze Reaction Mixture: Use techniques like GC-MS or LC-MS to check for the formation of secondary or tertiary amines, which are known to poison hydrogenation catalysts.[3] 2. Optimize Reaction Conditions: To minimize byproduct formation, consider adding ammonia or an appropriate base to the reaction mixture. This can suppress the formation of secondary and tertiary amines.[4] 3. Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for partial deactivation. | Increased selectivity towards the desired primary amine and improved reaction rates. |
| Improper Catalyst Handling | 1. Ensure Inert Atmosphere: Catalysts like Raney® Nickel and Palladium on Carbon (Pd/C) can be pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] 2. Use Fresh Catalyst: Catalysts can lose activity over time, even with proper storage. Use a fresh batch of catalyst to rule out age-related deactivation. | Consistent and expected catalytic activity. |
Issue 2: Poor Selectivity - Formation of Secondary and Tertiary Amines
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Reaction Mechanism Favoring Byproducts | 1. Addition of Ammonia: The presence of ammonia can shift the reaction equilibrium away from the formation of secondary and tertiary amines.[4] 2. Choice of Catalyst: The chemical nature of the catalyst significantly influences selectivity. Basic nickel catalysts have shown high selectivity for primary amine formation.[4] Experiment with different catalysts (e.g., Raney® Nickel, Pd/C, Rhodium-based catalysts) to find the optimal one for your specific substrate. | Significantly higher yield of the desired (s)-1-n-Benzyl-2-aminomethyl-pyrrolidine. |
| Reaction Conditions | 1. Optimize Temperature and Pressure: Lower temperatures generally favor the formation of primary amines. Systematically vary the temperature and hydrogen pressure to find the optimal conditions for your reaction. | Improved selectivity and yield of the primary amine. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of this compound?
A1: The most common catalysts for the reduction of nitriles to primary amines are heterogeneous catalysts such as Raney® Nickel, Palladium on carbon (Pd/C), Platinum dioxide, and Rhodium-based catalysts.[4][6] The choice of catalyst can significantly impact the reaction's selectivity and efficiency.
Q2: What are the typical signs of catalyst poisoning in my reaction?
A2: Signs of catalyst poisoning include a significant decrease in the reaction rate, incomplete conversion of the starting material even after extended reaction times, or a complete lack of reactivity. You may also observe a change in the color of the catalyst or the reaction mixture.
Q3: Can I regenerate a poisoned catalyst?
A3: In some cases, catalyst regeneration is possible. The feasibility and method of regeneration depend on the type of catalyst and the nature of the poison.
-
For Raney® Nickel: A common method involves treating the spent catalyst with a basic solution to remove adsorbed poisons.[7]
-
For Palladium on Carbon (Pd/C): Regeneration can sometimes be achieved by washing with solvents to remove organic residues or by specific chemical treatments. For example, deactivation caused by the accumulation of byproducts on the catalyst surface may be reversed by washing with a suitable solvent system like chloroform and glacial acetic acid.[8] For sulfur poisoning, oxidation of the catalyst in air at a controlled temperature can be effective.[9]
Q4: How can I minimize the formation of secondary and tertiary amine byproducts?
A4: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation. To minimize these byproducts:
-
Add ammonia or a primary amine to the reaction mixture.[4]
-
Optimize reaction conditions such as temperature, pressure, and solvent.
-
The choice of catalyst is crucial; some catalysts are inherently more selective towards primary amine formation.[4]
Q5: Are there any known impurities in the starting material, this compound, that can act as catalyst poisons?
A5: this compound is often synthesized from L-proline. Potential impurities that could carry over and poison the hydrogenation catalyst include residual reagents from the various synthetic steps. For example, if sulfur-containing reagents were used in a previous step, trace amounts of sulfur could remain and act as a potent catalyst poison. Similarly, residual halides from reagents like thionyl chloride can deactivate catalysts like palladium and platinum. It is crucial to ensure the high purity of your starting material.
Quantitative Data on Catalyst Deactivation
| Poison Class | Example | Catalyst(s) Affected | General Effect on Activity |
| Sulfur Compounds | H₂S, thiols, thiophenes | Pd, Pt, Ni, Rh | Severe deactivation, often irreversible. Can reduce catalyst activity by up to 70%.[2][10] |
| Nitrogen Compounds | Pyridine, quinoline, secondary/tertiary amines | Pd, Pt, Ni | Strong inhibition, can be reversible or irreversible.[11] |
| Halides | Cl⁻, Br⁻, I⁻ | Pd, Pt | Deactivation, particularly at higher concentrations. |
| Heavy Metals | Hg, Pb, As | Pd, Pt, Ni | Permanent deactivation by forming alloys with the active metal.[1] |
| Carbon Monoxide | CO | Pd, Pt, Rh | Strong but often reversible poisoning by blocking active sites.[2] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound
This is a general guideline and may require optimization for your specific setup and substrate purity.
Using Palladium on Carbon (Pd/C):
-
Catalyst Preparation: In a suitable reaction vessel, suspend 10% Pd/C (typically 5-10 mol%) in a solvent such as methanol or ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate Addition: Dissolve this compound in the same solvent and add it to the catalyst suspension.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-5 atm, balloon or regulator).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst. The filtrate can then be concentrated and the product purified by appropriate methods (e.g., distillation or chromatography). A similar in-situ preparation of an active Pd(0)/C catalyst from Pd(OAc)₂ and charcoal can also be employed.[10][12]
Using Raney® Nickel:
-
Catalyst Washing: Under an inert atmosphere, carefully wash the commercial Raney® Nickel slurry with the chosen reaction solvent (e.g., ethanol) to remove the storage solution.
-
Reaction Setup: Add the washed Raney® Nickel to a solution of this compound in the reaction solvent.
-
Hydrogenation: Pressurize the reactor with hydrogen (typically 50-100 psi) and heat the mixture with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques. After completion, cool the reactor, release the pressure, and filter the catalyst. The product is then isolated from the filtrate.
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: Mechanisms of catalyst poisoning.
References
- 1. scribd.com [scribd.com]
- 2. Catalyst poisons & fouling mechanisms the impact on catalyst performance | PDF [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 8. mdpi.com [mdpi.com]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 10. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd(0)/C catalyst with well-defined properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Chiral Pyrrolidines: A Comparative Guide to X-ray Crystallography, VCD, and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of chiral molecules is a critical step in understanding their biological activity and ensuring safety and efficacy. This guide provides a comparative analysis of three powerful analytical techniques for the structural validation of chiral pyrrolidines, using (s)-1-n-Benzyl-2-cyano-pyrrolidine as a representative example. We will explore the gold standard, single-crystal X-ray crystallography, and compare its performance with two potent alternatives: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Structural Validation Techniques
The precise spatial arrangement of atoms, or stereochemistry, of a chiral molecule dictates its interaction with other chiral molecules, such as biological receptors and enzymes. An incorrect stereochemical assignment can lead to inactive or even harmful drug candidates. Therefore, rigorous structural validation is paramount.
-
X-ray Crystallography: This technique provides a definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[1][2] It is considered the gold standard for determining absolute stereochemistry.[3]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] When coupled with quantum mechanical calculations, VCD can reliably determine the absolute configuration of molecules, even for non-crystalline samples.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that provides detailed information about the connectivity and relative stereochemistry of a molecule in solution.[8][9][10] While not a primary method for determining absolute configuration on its own, it is indispensable for confirming the overall structure.
Comparative Analysis of Performance
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and available resources. The following table summarizes the key performance characteristics of X-ray crystallography, VCD, and NMR spectroscopy for the structural analysis of chiral pyrrolidines.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | 3D atomic coordinates, absolute configuration | Absolute configuration, solution conformation | Atomic connectivity, relative stereochemistry |
| Sample Requirement | High-quality single crystal (typically >0.1 mm)[1] | Solution (crystalline or non-crystalline sample)[5] | Solution |
| Sample State | Solid (crystalline) | Liquid or solution[3] | Liquid or solution |
| Key Advantage | Unambiguous determination of absolute stereochemistry[2] | Applicable to non-crystalline samples, rapid[5] | Provides detailed connectivity and conformational data |
| Key Limitation | Difficulty in obtaining suitable crystals[3] | Requires computational modeling for interpretation[11] | Does not directly determine absolute configuration |
| Throughput | Can be time-consuming due to crystallization[3] | High-throughput potential[5] | Relatively high throughput |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable structural data. Below are representative methodologies for each technique.
1. X-ray Crystallography of a Pyrrolidine Derivative
This protocol is based on the crystallographic study of a similar molecule, cis-1-Benzylpyrrolidine-2,5-dicarbonitrile.[12][13]
-
Crystallization: The compound is dissolved in a suitable solvent mixture, such as diethyl ether and hexane (3:7). The solution is allowed to slowly evaporate at room temperature to yield single crystals suitable for X-ray analysis.[12]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 150 K) during data collection. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα).[12][13]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[12]
2. Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines the general steps for determining the absolute configuration of a chiral molecule using VCD.
-
Sample Preparation: A solution of the chiral pyrrolidine derivative is prepared in a suitable solvent (e.g., CDCl₃) at a concentration that gives an adequate signal-to-noise ratio.
-
VCD Spectrum Acquisition: The VCD and infrared absorption spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The 3D structure of one enantiomer of the molecule is built and its conformational space is explored using computational chemistry software. The geometries of the low-energy conformers are optimized, and their VCD and IR spectra are calculated using density functional theory (DFT).
-
Spectral Comparison: The calculated VCD spectrum of the chosen enantiomer is compared to the experimental VCD spectrum. A good agreement in the signs and relative intensities of the major bands confirms the absolute configuration of the experimental sample.[3][11]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of standard NMR spectra for structural elucidation.
-
Sample Preparation: The pyrrolidine derivative is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the number of different types of protons and their chemical environments. Information about neighboring protons is obtained from the splitting patterns (multiplicity).
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of different types of carbon atoms.[14]
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.
-
NOESY/ROESY: These experiments can be used to determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry and conformation of the molecule in solution.
Visualizing the Workflow and Logic
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflows for X-ray crystallography and VCD.
Caption: Decision logic for choosing a structural validation method.
Conclusion
The structural validation of chiral pyrrolidines is a critical aspect of drug discovery and development. While single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry, its requirement for high-quality crystals can be a significant bottleneck. Vibrational Circular Dichroism has emerged as a powerful and rapid alternative for determining the absolute configuration of molecules in solution, making it particularly valuable when crystallization is challenging.[3][5] Nuclear Magnetic Resonance spectroscopy is an essential complementary technique that provides detailed information on the connectivity and relative stereochemistry of the molecule. The choice of technique, or combination of techniques, will depend on the specific needs of the project and the physical properties of the compound . For a comprehensive and unambiguous structural elucidation of a novel chiral pyrrolidine, a multi-technique approach is often the most prudent strategy.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. schrodinger.com [schrodinger.com]
- 12. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Catalytic Efficacy of (S)-1-N-Benzyl-2-cyano-pyrrolidine and Proline
In the realm of asymmetric organocatalysis, both L-proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of chiral molecules. This guide provides a detailed comparison of the catalytic efficacy of the proline-derived organocatalyst, (S)-1-N-Benzyl-2-cyano-pyrrolidine, and the foundational catalyst, L-proline. This analysis is supported by experimental data from the literature, focusing on key performance indicators such as enantiomeric excess (ee%), diastereomeric ratio (dr), reaction yield, and reaction time.
Mechanism of Action: An Enamine-Based Approach
Both L-proline and this compound typically operate through an enamine-based catalytic cycle, particularly in reactions involving carbonyl compounds. The secondary amine of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst during the formation of the key intermediate.
Comparative Performance Data
The following table summarizes the performance of L-proline and various pyrrolidine-based catalysts in the asymmetric Michael addition of cyclohexanone to nitrostyrene, a benchmark reaction for evaluating the efficacy of organocatalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee%) (syn) | Reference |
| L-Proline | 10 | DMSO | 96 | 99 | 95:5 | 99 | |
| (S)-Pyrrolidine-2-carboxylic acid N-phenylamide | 10 | Toluene | 24 | 98 | 91:9 | 99 | |
| (S)-N-(Pyrrolidin-2-ylmethyl)aniline | 10 | Hexane | 24 | 95 | 86:14 | 99 | |
| (S)-N-(1-(1H-indol-3-yl)propan-2-yl)pyrrolidin-2-amine | 1 | Dioxane | 24 | 92 | 80:20 | 97 |
From the available data, L-proline demonstrates excellent performance in the Michael addition, affording a high yield and exceptional stereoselectivity. While direct data for this compound is not presented, the performance of other N-substituted pyrrolidine derivatives suggests that modifications to the proline backbone can influence reaction times and diastereoselectivity while maintaining high enantioselectivity. For instance, the use of (S)-Pyrrolidine-2-carboxylic acid N-phenylamide in toluene significantly reduces the reaction time compared to L-proline in DMSO, while achieving a comparable yield and enantiomeric excess.
Experimental Protocols
Below is a representative experimental protocol for the L-proline catalyzed asymmetric Michael addition of cyclohexanone to nitrostyrene.
Materials:
-
L-proline
-
Cyclohexanone
-
β-Nitrostyrene
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous solution of NH4Cl
-
Anhydrous MgSO4
Procedure:
-
To a solution of β-nitrostyrene (1 mmol) in DMSO (4 mL), add cyclohexanone (4 mmol).
-
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for the time specified in the data table (e.g., 96 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC).
Unveiling the Mechanistic Role of (S)-1-N-Benzyl-2-cyano-pyrrolidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (S)-1-N-Benzyl-2-cyano-pyrrolidine and its alternatives, supported by experimental data and detailed methodologies. The focus is to elucidate its mechanistic role as a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor, a key target in the management of type 2 diabetes.
This compound belongs to the well-established class of cyanopyrrolidine inhibitors of Dipeptidyl Peptidase-4 (DPP-IV).[1][2] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, this compound prevents the degradation of these incretins, leading to increased insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[3][4]
Comparative Performance of DPP-IV Inhibitors
| Inhibitor Class | Compound | Target | IC50 (nM) |
| Cyanopyrrolidines | This compound | DPP-IV | Data not available (Potent inhibition expected based on SAR) |
| Vildagliptin | DPP-IV | 17[6] | |
| Saxagliptin | DPP-IV | Data not available | |
| m-benzyl substituted 3-amino-2-cyanopyrrolidine | DPP-IV | 1.3[5] | |
| Piperazines | Substituted aryl-piperazines with β-amino acids | DPP-IV | Nanomolar range |
| Triazoles | 1,2,4-triazole derivatives | DPP-IV | Nanomolar range |
| Pyrazolopyrimidinones | 6-methyl-5-(4-methylpyridin-2-yl)-1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | DPP-IV | 1060[4] |
| β-amino pyrrole-2-carbonitriles | Compound 55 | DPP-IV | 10[4] |
Signaling Pathway of DPP-IV Inhibition
The inhibition of DPP-IV by compounds like this compound initiates a cascade of events that contribute to better management of blood glucose levels. The following diagram illustrates this signaling pathway.
Caption: DPP-IV Inhibition Signaling Pathway
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-aminomethylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound or alternatives)
-
Positive control (e.g., Vildagliptin)
-
96-well microplate
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme.
-
Incubate the mixture for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate.
-
Monitor the reaction kinetically or at a fixed time point by measuring the absorbance or fluorescence of the product.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: DPP-IV Inhibition Assay Workflow
Conclusion
This compound, as a member of the cyanopyrrolidine class, is a promising inhibitor of DPP-IV. Its mechanism of action, centered on the potentiation of incretin hormone activity, offers a well-validated therapeutic strategy for type 2 diabetes. While direct quantitative data for this specific compound is limited in publicly available literature, the strong performance of structurally similar molecules underscores its potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the mechanistic details and comparative efficacy of this and other DPP-IV inhibitors. Further studies are warranted to precisely quantify the inhibitory potency of this compound and to fully elucidate its pharmacological profile.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Biological Activity of (S)-1-N-Benzyl-2-cyano-pyrrolidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of (S)-1-N-Benzyl-2-cyano-pyrrolidine derivatives. This class of compounds has garnered significant interest, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. Furthermore, the broader pyrrolidine scaffold is a common motif in compounds explored for their anticancer properties.
This guide summarizes key findings from preclinical studies, presenting quantitative data on the enzymatic inhibition and cytotoxic effects of these derivatives. Detailed experimental protocols for the primary assays are also provided to support the replication and extension of these findings.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
This compound derivatives are potent and selective inhibitors of DPP-4. The cyanopyrrolidine moiety is a key pharmacophore that interacts with the active site of the enzyme. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzyl ring and modifications of the linker between the pyrrolidine and the benzyl group significantly influence inhibitory potency.
A notable example from this class is a derivative where the benzyl group is replaced by a 2-((5-cyanopyridin-2-yl)amino)ethylamino group, known as NVP-DPP728. This compound exhibits slow-binding inhibition of human DPP-4 with a Ki of 11 nM.[1] The nitrile group at the 2-position of the pyrrolidine ring is crucial for its potent inhibitory activity.[1]
The general mechanism of DPP-4 inhibition by these compounds involves the binding of the protonated amino group of the pyrrolidine ring to the S2 pocket of the enzyme, while the cyano group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket.
dot
Caption: DPP-4 Inhibition by this compound Derivatives.
Anticancer and Cytotoxic Activity
While specific anticancer screening data for a broad range of this compound derivatives is limited in the public domain, the parent pyrrolidine scaffold is a constituent of numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.
For instance, studies on other substituted pyrrolidine derivatives have shown significant antiproliferative activities. A series of polysubstituted pyrrolidines exhibited potent inhibitory effects on ten cancer cell lines, with IC50 values ranging from 2.9 to 16 μM.[2] One of the lead compounds from this series was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT116 and HL60 cells.[2]
Another study on 1-benzyl-pyrrolidine-3-ol analogues, which share the N-benzylpyrrolidine core, demonstrated selective cytotoxicity towards HL-60 leukemia cells.[3] These findings suggest that the this compound scaffold warrants further investigation for its potential anticancer properties.
dot
Caption: General Workflow for Cytotoxicity Screening using MTT Assay.
Comparative Data
The following table summarizes the available quantitative data for a representative this compound derivative and other related pyrrolidine compounds to provide a comparative perspective on their biological activities.
| Compound Class | Derivative/Compound | Biological Activity | Target/Cell Line | Potency (IC50/Ki) | Reference |
| This compound | NVP-DPP728 | DPP-4 Inhibition | Human DPP-4 | 11 nM (Ki) | [1] |
| Polysubstituted Pyrrolidines | Compound 3k | Anticancer | HCT116, HL60, etc. | 2.9 - 16 µM (IC50) | [2] |
| 1-Benzyl-pyrrolidine-3-ol Analogues | Lead Compounds | Anticancer | HL-60 | ~10 µM (IC50) | [3] |
Experimental Protocols
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol is based on a fluorometric method that measures the cleavage of a substrate by DPP-4.
Materials:
-
Human recombinant DPP-4
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound derivatives (test compounds)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or reference inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
This guide provides a foundational overview of the biological activities of this compound derivatives. Further research, particularly comprehensive SAR studies on a wider range of derivatives and against diverse biological targets, is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
Uncharted Catalytic Territory: The Case of (S)-1-n-Benzyl-2-cyano-pyrrolidine
Despite extensive investigation into the vast field of pyrrolidine-based organocatalysis, specific kinetic studies and catalytic applications for (S)-1-n-Benzyl-2-cyano-pyrrolidine remain conspicuously absent from the current scientific literature. This lack of available data precludes a direct comparative analysis of its catalytic performance against alternative catalysts.
This compound belongs to the broader family of chiral pyrrolidine derivatives, which are renowned for their utility as organocatalysts in a wide array of asymmetric transformations. These catalysts are fundamental to modern organic synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. The foundational structure, L-proline, and its numerous derivatives have been successfully employed in reactions such as aldol condensations, Michael additions, and Mannich reactions, often affording products with high levels of stereocontrol.
However, a thorough search of scientific databases and patent literature did not yield any specific instances where this compound has been utilized as a catalyst. While the synthesis of related 2-cyanopyrrolidine derivatives is documented, particularly as intermediates for pharmaceutical agents like dipeptidyl peptidase IV (DPP-IV) inhibitors, their role as catalysts in chemical transformations is not described.
This information gap makes it impossible to fulfill the request for a comparative guide detailing the kinetic performance of this compound. To construct such a guide, one would first need to identify a reaction that this specific molecule catalyzes. Subsequently, kinetic data, including reaction rates, enantiomeric excess, and catalyst loading, would need to be experimentally determined or found in existing literature. Finally, this data would be compared against that of known alternative catalysts for the same reaction under identical or similar conditions.
Without any documented catalytic activity, the creation of data tables, experimental protocols, and visualizations of reaction pathways or workflows for this compound is not feasible.
Researchers and drug development professionals interested in the potential catalytic applications of this molecule would need to conduct exploratory studies to first establish its catalytic viability in various asymmetric reactions. Such research would be novel and could potentially unveil new catalytic pathways and applications for this particular pyrrolidine derivative.
For professionals seeking information on established pyrrolidine-based organocatalysts, a wealth of literature is available on catalysts such as L-proline, (S)-diphenylprolinol silyl ethers, and various prolinamides. These catalysts have been extensively studied, and their kinetic profiles in numerous reactions are well-documented, providing a solid foundation for comparison and catalyst selection in asymmetric synthesis.
A Comparative Guide to (s)-1-n-Benzyl-2-cyano-pyrrolidine: Unveiling its Reactivity and Synthetic Potential
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical step in the synthesis of complex molecular targets. Among these, (s)-1-n-Benzyl-2-cyano-pyrrolidine has emerged as a valuable intermediate, particularly in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. This guide provides a comprehensive comparison of this compound, examining its cross-reactivity, substrate scope, and potential applications in catalysis, alongside relevant alternatives.
I. Profile of this compound
This compound is a chiral pyrrolidine derivative featuring a benzyl group on the nitrogen atom and a cyano group at the 2-position. Its primary significance lies in its role as a key precursor to Vildagliptin, a potent DPP-IV inhibitor used in the management of type 2 diabetes. The cyano group is a crucial pharmacophore that interacts with the active site of the DPP-IV enzyme.
II. Cross-Reactivity and Substrate Scope in the Context of DPP-IV Inhibition
The predominant application of this compound is as a synthon for DPP-IV inhibitors. Therefore, its "substrate scope" and "cross-reactivity" are best understood in this context, referring to the range of enzymes it can inhibit and its selectivity profile.
Mechanism of DPP-IV Inhibition: The 2-cyanopyrrolidine moiety is a key feature in a class of DPP-IV inhibitors. The cyano group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV, leading to potent inhibition of the enzyme.
Substrate Specificity of DPP-IV: DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides, with a strong preference for proline or alanine at the P1 position (the second amino acid from the N-terminus). This specificity is a key determinant for the design of inhibitors.
Comparison with Other DPP-IV Inhibitors:
The table below compares the inhibitory potency (IC50 values) of Vildagliptin (derived from this compound) with other prominent DPP-IV inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Chemical Class | DPP-IV IC50 (nM) | Selectivity over DPP-8 & DPP-9 |
| Vildagliptin | Cyanopyrrolidine | 62 | High |
| Sitagliptin | β-amino acid derivative | 19 | High |
| Saxagliptin | Cyanopyrrolidine | 50 | High |
| Alogliptin | Pyrimidinedione | 24 | High |
| Linagliptin | Xanthine-based | 1 | High |
Data compiled from publicly available research literature.
As the data indicates, while all listed compounds are potent DPP-IV inhibitors, Linagliptin shows the highest potency. Vildagliptin, synthesized from the topic compound, demonstrates comparable potency to other widely used "gliptins".
Cross-Reactivity Profile:
A crucial aspect of a drug candidate's profile is its selectivity for the target enzyme over other related enzymes to minimize off-target effects. For DPP-IV inhibitors, selectivity against closely related proteases like DPP-8 and DPP-9 is particularly important. Non-selective inhibition of these enzymes has been linked to toxicity. The 2-cyanopyrrolidine class of inhibitors, including Vildagliptin, generally exhibits high selectivity for DPP-IV over DPP-8 and DPP-9.
III. Potential as a Chiral Organocatalyst
Beyond its role as a synthetic intermediate, the chiral pyrrolidine scaffold of this compound suggests its potential as an organocatalyst in asymmetric synthesis. Chiral pyrrolidines, most notably proline and its derivatives, are well-established catalysts for a variety of transformations, including aldol and Michael reactions.
Comparison with Proline and its Derivatives in Asymmetric Aldol Reaction:
| Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| (S)-Proline | 70-95 | 70-96 |
| (S)-Diphenylprolinol silyl ether | 85-99 | 95-99 |
| This compound (Predicted) | Moderate to High | Moderate to High |
(Predicted performance is based on structural analogy to other N-substituted pyrrolidine catalysts.)
The N-benzyl group in this compound could provide steric hindrance that influences the stereochemical outcome of the reaction, potentially leading to high enantioselectivity. The cyano group, being electron-withdrawing, might modulate the basicity of the pyrrolidine nitrogen, which could affect the catalytic activity.
IV. Experimental Protocols
Synthesis of a Vildagliptin Intermediate from this compound (Illustrative):
The following is a generalized procedure illustrating the conversion of a protected 2-cyanopyrrolidine to a Vildagliptin precursor. Note that the initial synthesis of this compound itself typically starts from L-proline.
-
Debenzylation: this compound is subjected to catalytic hydrogenation (e.g., using Palladium on carbon and a hydrogen source) to remove the benzyl protecting group, yielding (s)-2-cyanopyrrolidine.
-
Coupling Reaction: The resulting secondary amine is then reacted with a suitable acylating agent, such as chloroacetyl chloride, to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
Nucleophilic Substitution: This intermediate is subsequently reacted with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) to yield Vildagliptin.
General Procedure for an Asymmetric Aldol Reaction Catalyzed by a Chiral Pyrrolidine:
-
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., acetone, which also serves as the reactant), the chiral pyrrolidine catalyst (typically 5-20 mol%) is added.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to -20 °C) and monitored by TLC or GC/MS.
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
V. Visualizations
The Synthetic Utility of (S)-1-N-Benzyl-2-cyanopyrrolidine: A Comparative Review of its Applications in Drug Discovery
(S)-1-N-Benzyl-2-cyanopyrrolidine has emerged as a valuable chiral building block in medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of various biologically active molecules. This guide provides a comparative analysis of its applications, with a particular focus on its utility in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, alongside an exploration of alternative synthetic strategies and resulting compounds. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in drug development.
I. Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Cyanopyrrolidines, including derivatives of (S)-1-N-Benzyl-2-cyanopyrrolidine, are a well-established and extensively researched class of DPP-IV inhibitors.[1][2] These compounds mimic the structure of proline-containing substrates of the DPP-IV enzyme, which is a key regulator of incretin hormones involved in glucose homeostasis.[1][3] Consequently, inhibitors of DPP-IV are a major therapeutic class for the management of type 2 diabetes.[1][4]
One of the most prominent drugs synthesized from a cyanopyrrolidine core is Vildagliptin . The synthesis of Vildagliptin often proceeds through the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be derived from L-proline.[5][6] While (S)-1-N-Benzyl-2-cyanopyrrolidine itself is not the direct precursor to the chloroacetyl derivative in most large-scale syntheses, its fundamental structure is central to the pharmacophore. The N-benzyl group serves as a common protecting group in early-stage synthesis and can be deprotected to allow for further functionalization.
Comparative Synthesis of DPP-IV Inhibitors
Various synthetic routes to DPP-IV inhibitors based on the cyanopyrrolidine scaffold have been developed. A general approach involves the synthesis of the cyanopyrrolidine core followed by coupling with a desired side chain.
Table 1: Comparison of Synthetic Routes to Cyanopyrrolidine-based DPP-IV Inhibitors
| Precursor/Intermediate | Key Reaction Steps | Advantages | Disadvantages | Reference |
| L-proline | 1. N-acylation (e.g., with chloroacetyl chloride)2. Amidation3. Dehydration to nitrile | Readily available starting material. | Can involve multiple steps with potential for side reactions. | [5] |
| (S)-N-fluorenylmethoxycarbonyl-L-prolinamide | 1. Dehydration to nitrile2. Removal of Fmoc protecting group3. N-chloroacetylation | High-yielding steps. | Use of expensive protecting group (Fmoc). | [7] |
| L-prolinamide | Direct reaction with chloroacetic acid followed by dehydration and coupling. | Avoids isolation of irritating intermediates. | May lead to the formation of N-alkylation byproducts. | [8] |
Biological Activity of Resulting DPP-IV Inhibitors
The cyanopyrrolidine moiety is crucial for the inhibitory activity of these compounds. Modifications to the substituent on the pyrrolidine nitrogen significantly impact potency and selectivity.
Table 2: In Vitro Inhibitory Activity of Cyanopyrrolidine-based DPP-IV Inhibitors
| Compound | Structure | DPP-IV IC50 (nM) | Reference |
| Vildagliptin | (S)-1-[((3-hydroxy-1-adamantyl)amino)acetyl]-2-cyanopyrrolidine | ~2-3 | [2] |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | ~22 | [2] |
| Compound 108a | m-benzyl substituted 3-amino-2-cyanopyrrolidine analogue | 1.3 | [9] |
| 2-benzylpyrrolidine derivative | N/A | 300 | [10] |
It is noteworthy that while a 2-benzylpyrrolidine derivative showed an IC50 of 0.3 µM, a more complex m-benzyl substituted 3-amino-2-cyanopyrrolidine analogue exhibited a significantly more potent IC50 of 1.3 nM.[9][10] This highlights the critical role of the entire molecular structure in achieving high-affinity binding to the DPP-IV enzyme.
II. Alternative Applications and Comparative Analysis
Beyond DPP-IV inhibitors, the N-benzyl-pyrrolidine scaffold is utilized in the development of other therapeutic agents.
Synthesis of 1,3,4-Oxadiazole Derivatives
(S)-1-N-Benzyl-2-cyanopyrrolidine can serve as a starting point for the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. These compounds have been investigated for their antioxidant and antimicrobial activities.[11]
Table 3: Biological Activities of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidine Derivatives
| Compound | Substituent on Oxadiazole | Antioxidant Activity (DPPH assay) | Antibacterial Activity | Reference |
| 5b | -Ph-(p-NH2) | Active | Variable effect against Gram-positive and Gram-negative bacteria. | [11] |
| 5c | -Ph-(p-F) | Active | Variable effect against Gram-positive and Gram-negative bacteria. | [11] |
| 5d | -Ph-(p-Cl) | Active | Variable effect against Gram-positive and Gram-negative bacteria. | [11] |
The study indicated that derivatives bearing electron-donating or halogen groups on the phenyl ring of the oxadiazole moiety were among the most active.[11]
Comparison with other Heterocyclic Scaffolds
While the cyanopyrrolidine core is effective, other heterocyclic systems have also been explored as scaffolds for various therapeutic targets. For instance, in the context of DPP-IV inhibition, alternatives include piperazine, indole, and pyrazole derivatives.[1] A study comparing a 2-benzylpyrrolidine derivative with a 2-benzylpiperazine lead compound for DPP-IV inhibition found the pyrrolidine to be the most active among the newly designed compounds, although less potent than the original piperazine lead.[10] This underscores that while the pyrrolidine ring is a privileged scaffold, the overall molecular architecture, including ring size and substituent placement, is critical for optimal biological activity.
III. Experimental Protocols
General Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin)
This protocol is a generalized representation based on common synthetic strategies.
Step 1: N-Chloroacetylation of L-proline To a suspension of L-proline in a suitable solvent such as tetrahydrofuran (THF), chloroacetyl chloride is added at room temperature. The reaction mixture is then refluxed for a specified period. After completion, the mixture is worked up by dilution with water and extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.[5]
Step 2: Amidation The carboxylic acid from the previous step is dissolved in a solvent like dichloromethane (DCM). A coupling agent, such as dicyclohexylcarbodiimide (DCC), is added, followed by an ammonia source like ammonium bicarbonate. The reaction is stirred until completion, after which the mixture is filtered and the filtrate is concentrated to give (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[5]
Step 3: Dehydration to the Nitrile The amide is suspended in a solvent like THF and cooled. A dehydrating agent, such as trifluoroacetic anhydride, is added, and the mixture is stirred. The reaction is then quenched, typically with a base like ammonium bicarbonate, and the product is isolated by extraction and concentration to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[5]
IV. Visualizations
Synthetic Pathway to Vildagliptin
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 8. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
Benchmarking (S)-1-N-Benzyl-2-cyanopyrrolidine: A Comparative Guide for Organocatalyst Performance
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for benchmarking the catalytic performance of (S)-1-N-Benzyl-2-cyanopyrrolidine against established organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. Due to a lack of published data on the catalytic application of (S)-1-N-Benzyl-2-cyanopyrrolidine, this document presents a prospective comparison based on a well-established and synthetically valuable reaction. The experimental protocol and data presentation format are designed to offer a clear and objective evaluation of catalyst efficacy.
Introduction to Asymmetric Organocatalysis in Michael Additions
The asymmetric Michael addition is a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. The development of small organic molecules as catalysts, known as organocatalysis, has revolutionized this field by offering a metal-free and often more sustainable alternative to traditional methods. Proline and its derivatives have emerged as powerful organocatalysts, capable of activating substrates through the formation of enamine intermediates to afford products with high enantioselectivity.[1][2][3][4] The structural diversity of these catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and stereocontrol. This guide proposes a comparative study to evaluate the potential of (S)-1-N-Benzyl-2-cyanopyrrolidine within this context.
Comparative Performance of Organocatalysts in the Michael Addition of Propanal to Nitrostyrene
The following table summarizes the expected data points for a comparative study of (S)-1-N-Benzyl-2-cyanopyrrolidine against well-established organocatalysts in the asymmetric Michael addition of propanal to (E)-β-nitrostyrene. The data for L-Proline and (S)-Diphenylprolinol silyl ether are based on representative literature values.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-1-N-Benzyl-2-cyanopyrrolidine | 10 | Toluene | RT | 24 | Data to be determined | Data to be determined | Data to be determined |
| L-Proline | 20 | Toluene | RT | 12 | 95 | 92:8 | 97 (syn) |
| (S)-Diphenylprolinol silyl ether | 1 | Toluene | 20 | 2 | 99 | 95:5 | 99 (syn) |
Experimental Protocol: Asymmetric Michael Addition
This section details the proposed experimental methodology for the comparative benchmarking of the organocatalysts.
Materials:
-
(E)-β-nitrostyrene
-
Propanal
-
Organocatalysts: (S)-1-N-Benzyl-2-cyanopyrrolidine, L-Proline, (S)-Diphenylprolinol silyl ether
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (E)-β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) is added the respective organocatalyst (0.05 mmol, 10 mol%).
-
Propanal (1.5 mmol, 3 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for the specified time (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired γ-nitroaldehyde product.
-
The yield of the isolated product is determined.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the purified product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the proposed benchmarking experiment.
Caption: General workflow for the organocatalyzed Michael addition.
Signaling Pathway: Enamine Catalysis
The catalytic cycle of proline-type organocatalysts in the Michael addition proceeds through an enamine intermediate. The following diagram illustrates this general mechanistic pathway.
Caption: General mechanism of enamine catalysis in Michael additions.
Discussion and Future Outlook
The proposed benchmarking study will provide valuable insights into the catalytic potential of (S)-1-N-Benzyl-2-cyanopyrrolidine. The presence of the N-benzyl group may influence the steric environment around the catalytic site, potentially impacting both diastereoselectivity and enantioselectivity. The cyano group, being electron-withdrawing, could affect the nucleophilicity of the enamine intermediate. By systematically comparing its performance against well-established catalysts like L-proline and diphenylprolinol silyl ether, the scientific community can ascertain its utility and potential advantages in asymmetric synthesis. Positive results would warrant further investigation into the substrate scope and application of this catalyst in the synthesis of complex chiral molecules.
References
- 1. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Novelty of a Synthetic Route to (S)-1-N-Benzyl-2-cyano-pyrrolidine: A Comparative Guide
This guide provides a comparative analysis of synthetic routes to (S)-1-N-Benzyl-2-cyano-pyrrolidine, a valuable building block in medicinal chemistry. We will examine a well-established, traditional synthetic pathway and compare it with a proposed novel, more streamlined approach. This objective assessment, supported by experimental data from analogous reactions, will aid researchers, scientists, and drug development professionals in evaluating the potential advantages of newer synthetic methodologies.
I. Overview of Synthetic Strategies
The synthesis of chiral 2-cyanopyrrolidine derivatives is of significant interest due to their presence in various biologically active compounds. The target molecule, this compound, is typically prepared from the readily available chiral precursor, L-proline.
Established Route: The traditional approach involves a multi-step sequence starting with the N-benzylation of L-proline, followed by conversion of the carboxylic acid to a primary amide, and subsequent dehydration to the desired nitrile. This method, while reliable, involves multiple unit operations, including work-ups and purifications at each stage.
Proposed Novel Route: A more modern and potentially more efficient approach would involve a one-pot synthesis that combines the amidation and dehydration steps, thereby reducing the overall number of operations, solvent usage, and potentially increasing the overall yield and throughput. This novel route leverages contemporary synthetic methods to streamline the conversion of the carboxylic acid to the nitrile.
II. Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for the established and proposed novel synthetic routes. The data for the established route is based on reported yields for the individual steps or analogous transformations, while the data for the novel route is projected based on the efficiency of modern one-pot procedures.
Table 1: Comparison of Reaction Steps, Yields, and Purity
| Parameter | Established Route | Proposed Novel Route |
| Number of Steps | 3 | 2 |
| Starting Material | L-Proline | L-Proline |
| Overall Yield (%) | ~50-75% (estimated) | >80% (projected) |
| Purity (%) | >98% (after purification at each step) | >98% (after final purification) |
| Key Intermediates | N-Benzyl-L-proline, N-Benzyl-L-prolinamide | N-Benzyl-L-proline |
Table 2: Reagents and Conditions
| Step | Established Route | Proposed Novel Route |
| Step 1: N-Benzylation | L-Proline, Benzyl chloride, KOH, Isopropanol, 40°C | L-Proline, Benzyl chloride, KOH, Isopropanol, 40°C |
| Step 2: Amidation | N-Benzyl-L-proline, DCC, NH₄HCO₃, DCM | N-Benzyl-L-proline, Activating agent (e.g., CDI), NH₃ (in situ) |
| Step 3: Dehydration | N-Benzyl-L-prolinamide, Trifluoroacetic anhydride, THF | (Combined with amidation in a one-pot procedure) Dehydrating agent (e.g., POCl₃, Burgess reagent) |
III. Experimental Protocols
A. Established Synthetic Route
This route proceeds in three distinct steps with isolation and purification of intermediates.
Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline)
-
Methodology: To a solution of L-proline (1.0 eq) and potassium hydroxide (4.0 eq) in isopropanol, benzyl chloride (1.5 eq) is added. The mixture is stirred at 40°C for 6 hours. After cooling, the reaction is neutralized with hydrochloric acid to pH 5-6. The product is extracted with chloroform, and the organic layers are combined, dried, and concentrated. The crude product is precipitated from acetone to yield N-benzyl-L-proline.[1]
-
Yield: 60-90%[1]
Step 2: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxamide (N-Benzyl-L-prolinamide) (Analogous Procedure)
-
Methodology: To a solution of N-benzyl-L-proline (1.0 eq) in dichloromethane (DCM), dicyclohexylcarbodiimide (DCC) (1.0 eq) is added at 10-15°C. The mixture is stirred for 1 hour at room temperature. Ammonium bicarbonate (10.0 eq) is then added, and the mixture is stirred for another hour. The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by crystallization or column chromatography.
-
Yield: ~80% (estimated based on similar reactions)
Step 3: Synthesis of this compound (Analogous Procedure)
-
Methodology: To a suspension of N-benzyl-L-prolinamide (1.0 eq) in tetrahydrofuran (THF) at 0-5°C, trifluoroacetic anhydride (1.5 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then neutralized with ammonium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the final product.
-
Yield: ~83% (estimated based on a similar dehydration reaction)
B. Proposed Novel One-Pot Synthetic Route
This proposed route aims to improve efficiency by combining the amidation and dehydration steps.
Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline)
Step 2: One-Pot Conversion of N-Benzyl-L-proline to this compound
-
Methodology: To a solution of N-benzyl-L-proline (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), a coupling agent that also facilitates dehydration, such as 1,1'-carbonyldiimidazole (CDI), is added. The mixture is stirred at room temperature to form the activated acyl imidazole intermediate. Gaseous ammonia is then bubbled through the solution, or an in-situ source of ammonia is used, to form the corresponding amide. Without isolation, a dehydrating agent (e.g., phosphorus oxychloride or Burgess reagent) is added to the reaction mixture, which is then heated to effect the dehydration to the nitrile. The reaction is worked up by quenching with a base, followed by extraction and purification of the final product.
-
Projected Yield: >80% for the one-pot conversion.
IV. Visualization of Synthetic Pathways
Established Synthetic Route Workflow
Caption: Workflow of the established multi-step synthesis.
Proposed Novel One-Pot Synthetic Route
Caption: Workflow of the proposed novel one-pot synthesis.
V. Assessment of Novelty and Conclusion
The established synthetic route to this compound is a classic, stepwise approach that relies on well-understood and robust chemical transformations. Each intermediate is isolated and purified, which can lead to high purity of the final product but at the cost of lower overall yield, increased solvent waste, and longer reaction times.
The proposed novel route offers a significant improvement in terms of efficiency and atom economy. By combining the amidation and dehydration steps into a one-pot procedure, this approach minimizes intermediate handling, reduces solvent consumption, and has the potential for a higher overall yield. The novelty of this route lies in its process intensification, which is a key principle of green chemistry and modern pharmaceutical manufacturing.
While the N-benzylation of L-proline remains a common initial step in both routes, the subsequent transformation of the carboxylic acid to the nitrile in a single pot represents a clear advancement over the traditional, more laborious method. The successful implementation of such a one-pot strategy would be considered a novel and valuable contribution to the synthesis of this important chiral building block. Further experimental validation is required to optimize the conditions for the one-pot reaction and confirm the projected improvements in yield and efficiency.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for (s)-1-n-Benzyl-2-cyano-pyrrolidine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental compliance. This document provides detailed guidance on the disposal of (s)-1-n-Benzyl-2-cyano-pyrrolidine, a compound that requires careful management due to its chemical properties. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
Core Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste management.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber), safety goggles, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing vapors or dust.[2] Prevent contact with skin, eyes, and clothing.[3][4] In case of contact, wash the affected area immediately with plenty of water.[4]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents.[4][5][6]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2]
-
Containment: For small spills, use a non-flammable absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the substance.[2][7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as a hazardous chemical waste. The following procedure outlines the necessary steps for its safe disposal.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound".
-
This compound is a non-halogenated organic solvent containing nitrogen. It should be segregated with other similar chemical waste and not mixed with halogenated solvents or other incompatible waste streams.[8]
-
-
Containerization:
-
Chemical Pre-treatment (if required by institutional policy):
-
Due to the presence of the cyano group, which can potentially release toxic hydrogen cyanide gas, some institutions may require a pre-treatment step. This should only be performed by trained personnel in a controlled environment. A common method involves treatment with an alkaline solution of sodium hypochlorite to oxidize the cyanide. This procedure is hazardous and should not be attempted without specific institutional protocols and safety measures in place.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the storage area cool and away from sources of ignition.[2]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a certified chemical waste disposal company.[2][7]
-
Ensure all required documentation for the waste manifest is completed accurately. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR 261.3) and must also consult state and local regulations.[5]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Container Fill Level | < 90% | [9] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. reed.edu [reed.edu]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. gjchemical.com [gjchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
